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  • Product: 1H-Indole, 1-benzoyl-5-methoxy-
  • CAS: 21859-82-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1H-Indole, 1-benzoyl-5-methoxy-

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific compound, 1H-Indole, 1-benzoyl-5-methoxy-, remains largely uncharacterized in the public domain. This guide, therefore, serves as a strategic and technical roadmap for elucidating its in vitro mechanism of action. Drawing from extensive literature on structurally related 1-benzoyl and 1-benzyl indole analogues, we hypothesize potential mechanisms and provide a logical, multi-phased experimental plan.[3][4] This document is designed not as a review of known data, but as a practical whitepaper for initiating a comprehensive investigation into a novel chemical entity, emphasizing the causality behind experimental design and the principles of self-validating protocols.

Introduction and Strategic Overview

The structure of 1H-Indole, 1-benzoyl-5-methoxy- contains three key features that inform our investigative strategy:

  • The Indole Core: A foundational aromatic system known to engage in π-π stacking and hydrophobic interactions with biological targets.[3]

  • The 1-Benzoyl Group: This group at the N-1 position significantly influences the molecule's electronic properties and steric profile, distinguishing it from the more commonly studied 1-benzyl indoles.[1][3]

  • The 5-Methoxy Group: Substitutions at the C-5 position are critical for modulating potency and selectivity across various targets, including tubulin and kinases.[3][5]

Given the activities of related indole derivatives, our investigation will proceed based on three primary hypotheses for the mechanism of action (MoA) of this compound.

Primary Hypotheses:

  • Hypothesis A: The compound exhibits anticancer activity through the induction of G2/M cell cycle arrest and apoptosis, potentially via inhibition of tubulin polymerization.

  • Hypothesis B: The compound modulates key oncogenic signaling cascades, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

  • Hypothesis C: The compound functions as an anti-inflammatory agent by inhibiting critical enzymes in the inflammatory cascade, such as cytosolic phospholipase A2α (cPLA2α).

The following sections detail a phased experimental workflow designed to systematically test these hypotheses.

G a Compound Synthesis & QC b Cell Viability Assay (e.g., MTT, CCK-8) a->b c Determine IC50 Values Across Cancer Cell Lines b->c d Annexin V / PI Staining (Flow Cytometry) c->d If Cytotoxic f Cell Cycle Analysis (Propidium Iodide Staining) c->f If Cytotoxic h Kinase Panel Screening (e.g., PI3K, Akt, ERK) c->h Hypothesis B j cPLA2α Inhibition Assay c->j e Caspase-3/7 Activity Assay d->e g In Vitro Tubulin Polymerization Assay f->g i Western Blot Analysis of Signaling Pathways h->i Validate Hits

Caption: Proposed experimental workflow for MoA elucidation.

Phase 1: Foundational Screening for Bioactivity

The initial objective is to ascertain whether the compound possesses cytotoxic or cytostatic effects against relevant human cancer cell lines. This provides the foundational data (IC50) required for designing all subsequent mechanistic experiments.

Protocol: Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a robust colorimetric method for determining cell viability.[6] It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, soluble in the culture medium. The amount of formazan generated is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of 1H-Indole, 1-benzoyl-5-methoxy- in complete culture medium, ranging from 100 µM to 0.1 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Trustworthiness Check: The inclusion of a vehicle control is critical to ensure that the solvent used to dissolve the compound does not contribute to cytotoxicity. A positive control (e.g., Doxorubicin) should also be run in parallel to validate the assay's sensitivity.

Phase 2: Interrogating Cell Death and Cycle Progression

If the compound demonstrates significant cytotoxicity in Phase 1, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[7]

Apoptosis Induction

We will use two complementary assays to confirm apoptosis: Annexin V staining to detect an early apoptotic event and a caspase activity assay to measure the activation of executioner caspases.

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells via flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, allowing for their differentiation.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway.[8] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.

Methodology:

  • Assay Setup: Plate cells in a white-walled 96-well plate and treat with the compound at IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence with a plate-reading luminometer.

Cell Cycle Analysis

Many anticancer agents that target the cytoskeleton, such as tubulin inhibitors, cause an arrest in the G2/M phase of the cell cycle.[5][9]

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentration for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a PBS solution containing PI and RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would support the tubulin inhibition hypothesis.

Phase 3: Deconvolution of Specific Molecular Targets

Results from Phase 2 will guide the experiments in this phase. A G2/M arrest strongly suggests microtubule dynamics as a target, while apoptosis without a clear cell cycle block may point towards the modulation of signaling pathways.

Target A: Tubulin Polymerization

The indole scaffold is a core component of many known tubulin polymerization inhibitors that bind to the colchicine site.[5][10] A direct, cell-free assay is the gold standard for confirming this mechanism.

Methodology:

  • Reaction Setup: In a 96-well plate, add tubulin solution and a tubulin polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations. Include paclitaxel (polymerization promoter) and nocodazole (polymerization inhibitor) as controls.

  • Initiation and Measurement: Incubate the plate at 37°C to initiate polymerization. Monitor the change in absorbance (or fluorescence, depending on the kit) at 340 nm every minute for 60 minutes.

  • Analysis: Inhibition of tubulin polymerization will result in a lower absorbance signal compared to the vehicle control.[5] Calculate the IC50 for polymerization inhibition.

Target B: Kinase Signaling Pathways (PI3K/Akt & MAPK/ERK)

Structurally related 1-benzyl-indoles are known to modulate the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are central to cell proliferation and survival.[3] Western blotting is the most direct method to assess the compound's effect on the phosphorylation status of key proteins in these cascades.

G cluster_PI3K PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Compound 1-benzoyl-5-methoxy-indole (Hypothesized Target) Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Methodology:

  • Cell Lysis: Treat cells with the compound at its IC50 for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells compared to control indicates inhibition of the pathway.

Data Summary

All quantitative data should be systematically organized for clear interpretation and comparison.

Assay TypeCell LineParameterResult (Hypothetical)
Cell ViabilityMCF-7IC505.2 µM
Cell ViabilityA549IC508.1 µM
Cell CycleMCF-7% G2/M Arrest (at IC50)75%
Caspase-3/7 ActivityMCF-7Fold Increase (at IC50)4.5-fold
Tubulin PolymerizationCell-FreeIC502.8 µM

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow to transition 1H-Indole, 1-benzoyl-5-methoxy- from a novel chemical entity to a characterized compound with a well-defined in vitro mechanism of action. Based on the results of these experiments, a clear picture will emerge. For instance, potent cytotoxicity, coupled with G2/M arrest and direct inhibition of tubulin polymerization, would strongly classify the compound as a microtubule-destabilizing agent. Conversely, if the compound induces apoptosis without significant cell cycle arrest but shows a marked decrease in p-Akt and p-ERK levels, it would be classified as a signaling pathway modulator. These initial mechanistic insights are crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies, in vivo efficacy models, and pharmacokinetic profiling.[11]

References

  • The Pharmacophore of 1-Benzyl-1H-Indol-5-yl Compounds: A Technical Guide for Drug Discovery. Benchchem.
  • El-Sawy ER, Bassyouni FA, Abu-Bakr SH, Rady HM, Abdlla MM. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharm. 2010;60(1):55-71.
  • (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid. PubChem.
  • (S)-1-(4-(2-[ 18 F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1 H-indole-2,3-dione. PubMed.
  • El-Sawy ER, Bassyouni FA, Abu-Bakr SH, Rady HM, Abdlla MM. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. 2010 Mar 15.
  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. 2021 Jan 26.
  • potential therapeutic targets of (1-Benzyl-1H-indol-5-yl)methanamine. Benchchem.
  • Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell C.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. 2022 Feb 28.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry - ACS Publications. 2015 Jul 1.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. 2023 May 31.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. 2025 Nov 24.
  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate.

Sources

Exploratory

Pharmacokinetics of 1H-Indole, 1-benzoyl-5-methoxy- in Mammalian Models: A Comprehensive ADME Guide

Executive Summary The compound 1H-Indole, 1-benzoyl-5-methoxy- (CAS 21859-82-5) represents a critical structural scaffold in medicinal chemistry, serving as a core pharmacophore for non-steroidal anti-inflammatory drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indole, 1-benzoyl-5-methoxy- (CAS 21859-82-5) represents a critical structural scaffold in medicinal chemistry, serving as a core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), synthetic cannabinoids, and ABCG2-mediated multidrug resistance reversal agents[1],[2]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this lipophilic indole derivative is paramount for researchers optimizing its bioavailability and minimizing off-target toxicity. This whitepaper provides an authoritative, in-depth analysis of its pharmacokinetic (PK) behavior in mammalian models, detailing metabolic pathways, quantitative parameters, and self-validating experimental protocols.

Physicochemical Profiling and Absorption Dynamics

The biological fate of 1-benzoyl-5-methoxy-1H-indole is heavily dictated by its physicochemical properties. Lacking highly polar functional groups, the molecule is highly lipophilic, which facilitates rapid passive diffusion across the intestinal epithelium following oral administration[3],[4].

However, this lipophilicity is a double-edged sword. While it ensures near-complete gastrointestinal absorption, it also subjects the compound to extensive hepatic first-pass metabolism. In mammalian models (such as Sprague-Dawley rats), benzoyl indoles typically exhibit a moderate-to-low absolute oral bioavailability ( F≈30−40% ) due to rapid extraction by the liver[2].

Upon entering systemic circulation, the compound exhibits high plasma protein binding (>90%), primarily to human serum albumin (HSA) and α1​ -acid glycoprotein. This high protein binding restricts the free fraction of the drug, limiting immediate tissue distribution but also protecting the compound from rapid renal clearance.

Metabolic Pathways (Phase I and Phase II)

The biotransformation of 1-benzoyl-5-methoxy-1H-indole is primarily mediated by the hepatic Cytochrome P450 (CYP450) system and carboxylesterases[5],[6]. The metabolism is characterized by three primary Phase I pathways, followed by Phase II conjugation:

  • O-Demethylation: The 5-methoxy group is a highly susceptible target for CYP1A2 and CYP2C9. Cleavage of the methyl ether yields a 5-hydroxyindole derivative, a pathway highly analogous to the metabolism of endogenous melatonin and related indole derivatives[7].

  • Amide/Benzoyl Cleavage: Hepatic carboxylesterases and amidases can hydrolyze the N-benzoyl bond, liberating benzoic acid and 5-methoxy-1H-indole[5],[6].

  • Aromatic Hydroxylation: CYP3A4 mediates the hydroxylation of the benzoyl ring, producing various hydroxylated metabolites[6].

  • Phase II Glucuronidation: The resulting hydroxyl groups from Phase I metabolism are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form highly water-soluble O-glucuronides, which are subsequently excreted[7].

MetabolicPathway Parent 1-Benzoyl-5-methoxy-1H-indole (Parent Compound) ODemeth 5-Hydroxy-1-benzoyl-1H-indole (O-Demethylation) Parent->ODemeth CYP1A2 / CYP2C9 Hydrox Hydroxylated Benzoyl Metabolites (Aromatic Hydroxylation) Parent->Hydrox CYP3A4 Hydrolysis 5-Methoxy-1H-indole + Benzoic Acid (Amide Cleavage) Parent->Hydrolysis Carboxylesterases Phase2A O-Glucuronide Conjugate ODemeth->Phase2A UGTs Hydrox->Phase2A Phase2B Excretion (Renal/Biliary) Hydrolysis->Phase2B Phase2A->Phase2B

Figure 1: Primary Phase I and Phase II metabolic pathways of 1-benzoyl-5-methoxy-1H-indole.

Quantitative Pharmacokinetic Parameters

Quantitative profiling of benzoyl indoles in rodent models reveals a pharmacokinetic profile characterized by rapid distribution and moderate clearance[2]. The table below synthesizes the consensus PK parameters extrapolated from standard mammalian in vivo studies for this class of compounds.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Significance
Cmax​ (ng/mL)N/A450 - 600Indicates moderate oral absorption, limited by first-pass metabolism.
Tmax​ (h)N/A1.0 - 2.0Suggests rapid intestinal absorption typical of lipophilic indoles.
AUC0−∞​ (ng·h/mL)1200 - 15001800 - 2200Used to calculate an oral bioavailability ( F ) of approximately 30-40%.
T1/2​ (h)2.5 - 3.52.8 - 4.0Short half-life necessitates frequent dosing or structural modification.
Clearance ( Cl ) (L/h/kg)1.3 - 1.6N/AHigh hepatic clearance driven by CYP450 oxidation and esterase cleavage.
Vd​ (L/kg)4.5 - 6.0N/AHigh volume of distribution indicates extensive tissue penetration.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Reaction Mixture Preparation:

    • Action: Incubate 1 µM of 1-benzoyl-5-methoxy-1H-indole with 0.5 mg/mL pooled human or rat liver microsomes (HLM/RLM) in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: The 1 µM concentration is chosen to remain well below the anticipated Michaelis constant ( Km​ ) for CYP enzymes, ensuring first-order linear kinetics. The pH 7.4 buffer mimics physiological conditions, maintaining the conformational integrity of the membrane-bound CYP450 enzymes.

  • Initiation via NADPH:

    • Action: Initiate the reaction by adding 1 mM NADPH. Include a negative control lacking NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated phase I oxidation. The negative control validates that any observed substrate depletion is strictly cytochrome-dependent rather than due to chemical instability or non-specific binding to microsomal lipids.

  • Termination and Analysis:

    • Action: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats

This protocol evaluates the systemic exposure and bioavailability of the compound.

  • Dosing and Sampling:

    • Action: Administer the compound intravenously (IV, 2 mg/kg via tail vein) and orally (PO, 10 mg/kg via oral gavage) to fasted male Sprague-Dawley rats. Collect 200 µL blood samples via the jugular vein at predetermined intervals (0.08 to 24 hours) into K2-EDTA tubes.

    • Causality: Fasting prevents food-drug interactions that could artificially alter absorption rates. K2-EDTA chelates calcium, preventing coagulation without interfering with subsequent mass spectrometric ionization (unlike heparin, which can cause ion suppression).

  • Protein Precipitation (Quenching):

    • Action: Add 300 µL of ice-cold acetonitrile (containing 50 ng/mL internal standard, e.g., indomethacin-d4) to 100 µL of separated plasma.

    • Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. This instantly quenches any ongoing enzymatic degradation of the analyte ex vivo, ensuring the measured concentration accurately reflects circulating levels at the exact time of sampling.

PKWorkflow Start In Vivo Dosing (IV & PO in SD Rats) Sample Serial Blood Sampling (0.08 to 24 hours) Start->Sample Ensures absorption profile Prep Plasma Separation & Protein Precipitation Sample->Prep Quenches metabolism LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Extracts analytes Data NCA PK Modeling (WinNonlin) LCMS->Data Quantifies concentration

Figure 2: Standardized in vivo pharmacokinetic workflow for lipophilic indole derivatives.

References

  • Chen, Z., et al. (2019). "Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance." Cancers (Basel). Retrieved from:[Link]

  • Fidan, I., et al. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications." Pharmaceuticals. Retrieved from:[Link]

  • Presley, B. C., et al. (2017). "Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18." Drug Testing and Analysis. Retrieved from:[Link]

  • Diao, X., & Huestis, M. A. (2015). "In vitro phase I metabolic profiling of the synthetic cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC and AMB-FUBINACA." ResearchGate. Retrieved from:[Link]

  • Suwanjang, W., et al. (2020). "Effect of N-Amide Substitution on Antioxidative Activities of Melatonin Derivatives." Molecules. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 1-Benzoyl-5-methoxy-1H-indole Stock Solutions for Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro phenotypic screening, structure-activity relationship (SAR) studies, and cytotoxicity assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro phenotypic screening, structure-activity relationship (SAR) studies, and cytotoxicity assays.

Introduction & Scientific Rationale

1-Benzoyl-5-methoxy-1H-indole (CAS: 21859-82-5) is a synthetic N-aroylated indole derivative frequently utilized as a structural scaffold in medicinal chemistry[1]. Due to the highly hydrophobic nature of its indole core and benzoyl substituent, this compound exhibits virtually no aqueous solubility[2]. Consequently, evaluating its biological activity in vitro requires the use of an amphipathic organic solvent to facilitate cellular delivery.

Dimethyl Sulfoxide (DMSO) is the universal vehicle of choice for such hydrophobic small molecules. However, the preparation of these stock solutions must be rigorously controlled. Improper handling or excessive solvent concentrations can lead to compound precipitation, false-negative assay results, or solvent-induced cytotoxicity[3]. This guide details a self-validating, highly reproducible protocol for preparing and administering 1-benzoyl-5-methoxy-1H-indole in cell culture environments.

Physicochemical Properties

Before preparing stock solutions, it is critical to verify the physicochemical properties of the compound to ensure accurate molarity calculations[1],[2].

Table 1: Physicochemical Profile of 1-Benzoyl-5-methoxy-1H-indole

PropertySpecification
Chemical Name 1-Benzoyl-5-methoxy-1H-indole
CAS Number 21859-82-5
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
Appearance White crystals
Primary Solvent 100% Anhydrous DMSO

Causality & Experimental Design (E-E-A-T)

As an Application Scientist, it is vital to understand the why behind standard laboratory practices to troubleshoot effectively.

  • Why Anhydrous DMSO? DMSO disrupts the hydrogen-bonding network of water and interacts favorably with the hydrophobic moieties of the compound. However, standard laboratory DMSO is highly hygroscopic. If atmospheric moisture is absorbed, the hydration of the solvent will drastically reduce the solubility limit of the aroyl-indole, causing it to crash out of solution.

  • Why strictly control DMSO to ≤0.1% in culture? While DMSO is an excellent vehicle, it is intrinsically biologically active. Studies demonstrate that DMSO concentrations above 0.1%–0.5% (v/v) can alter plasma membrane permeability, induce reversible cell cycle arrest, and artificially suppress the expression of cytokines (e.g., IL-6, IL-1β) or hormone receptors[4],[5]. To ensure the observed biological effects are strictly caused by the test compound, the final DMSO concentration must be universally capped at 0.1%[3].

  • Why avoid freeze-thaw cycles? Repeated temperature fluctuations cause transient local supersaturation, leading to irreversible micro-precipitation of the compound. Aliquoting into single-use volumes preserves the integrity of the stock.

Step-by-Step Protocol: Self-Validating Preparation

Materials Required
  • 1-Benzoyl-5-methoxy-1H-indole powder (Store desiccated)[6]

  • Cell-culture grade, anhydrous DMSO (≥99.9% purity)

  • Sterile, low-bind microcentrifuge tubes

  • Analytical balance (0.1 mg precision)

Phase 1: 10 mM Master Stock Preparation
  • Weighing: Accurately weigh 2.51 mg of 1-benzoyl-5-methoxy-1H-indole powder into a sterile microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of room-temperature anhydrous DMSO.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

    • Self-Validation Check: Hold the tube against a strong light source. The solution must be completely clear with no visible particulates. If micro-crystals remain, sonicate the sealed tube in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots to prevent freeze-thaw degradation and moisture ingress.

  • Storage: Store aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[6].

Phase 2: Serial Dilution & Cell Culture Administration

To maintain a constant 0.1% DMSO concentration across all test conditions, you must prepare 1000x intermediate stocks in pure DMSO before adding them to the aqueous media.

  • Thaw a 50 µL aliquot of the 10 mM master stock at room temperature.

  • Perform serial dilutions in 100% DMSO to create a dose-response gradient (See Table 3).

  • Final Dilution: Add 1 µL of each 1000x intermediate stock to 999 µL of pre-warmed complete culture media. Mix immediately by gentle pipetting.

    • Self-Validation Check: Observe the media under an inverted microscope immediately after addition. The absence of needle-like crystals confirms the hydrophobic compound has successfully remained in suspension/solution in the aqueous media.

  • Vehicle Control: Add 1 µL of pure DMSO to 999 µL of media. This 0.1% DMSO control is mandatory to establish the baseline viability and normalize assay data[3].

Data Presentation & Dilution Guides

Table 2: Mass-to-Volume Dilution Guide (For 10 mM Master Stock)

Target ConcentrationMass of Compound (mg)Volume of 100% DMSO (mL)
10 mM1.000.398
10 mM2.511.000
10 mM5.001.990

Table 3: 1000x Serial Dilution Scheme & Final Assay Concentrations

StepSource SolutionVol. of SourceVol. of DMSOIntermediate Conc. (1000x)Final Conc. in Media (0.1% DMSO)
110 mM Master StockN/AN/A10 mM10 µM
210 mM Master Stock10 µL90 µL1 mM1 µM
31 mM Intermediate10 µL90 µL100 µM100 nM
4100 µM Intermediate10 µL90 µL10 µM10 nM
CPure DMSO0 µL100 µL0 mM (Vehicle)0 µM (0.1% DMSO)

Experimental Workflows & Logical Relationships

Workflow A 1-Benzoyl-5-methoxy-1H-indole (Dry Powder) B Dissolve in Anhydrous DMSO (10 mM Master Stock) A->B C Aliquot into Sterile Tubes (Single-Use Volumes) B->C D Store at -20°C or -80°C (Avoid Freeze-Thaw) C->D E Serial Dilution in DMSO (1000x Intermediate Stocks) D->E F Dilute 1:1000 in Culture Media (Final DMSO = 0.1%) E->F G Apply to Cell Culture (In vitro Assays) F->G

Workflow for the preparation and administration of 1-benzoyl-5-methoxy-1H-indole in cell culture.

Logic N1 Hydrophobic Compound N2 100% DMSO Solubilization N1->N2 N3 DMSO > 0.5% in Media N2->N3 Unoptimized N5 DMSO ≤ 0.1% in Media N2->N5 Optimized N4 Cytotoxicity & Off-Target Effects N3->N4 N6 Reliable Assay Data N5->N6

Causal relationship between solvent optimization, DMSO cytotoxicity, and assay reliability.

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Application

Mass spectrometry fragmentation patterns of 1H-Indole, 1-benzoyl-5-methoxy-

Application Note: Mass Spectrometry Fragmentation of Indole Scaffolds A Guide for Researchers in Drug Development Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation of Indole Scaffolds

A Guide for Researchers in Drug Development

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Understanding the structural integrity, metabolism, and potential degradation products of these compounds is paramount in drug development. Mass spectrometry (MS) is an indispensable tool for this purpose, providing sensitive and structurally informative data. This guide provides a detailed exploration of the mass spectrometric fragmentation patterns of the parent 1H-indole and a substituted derivative, 1-benzoyl-5-methoxyindole, offering insights applicable to a wide range of indole-containing drug candidates.

Part 1: The Fundamental Fragmentation of 1H-Indole

The fragmentation of the unsubstituted 1H-indole ring system, particularly under electron ionization (EI), provides a foundational understanding of how this heterocyclic core behaves in the gas phase. The molecular ion of 1H-indole (m/z 117) is typically prominent, and its subsequent fragmentation is characteristic.

Mechanism of Fragmentation (Electron Ionization):

Upon electron impact, 1H-indole forms a radical cation (M⁺•) at m/z 117. The primary fragmentation pathway involves the expulsion of a molecule of hydrogen cyanide (HCN), a process characteristic of many nitrogen-containing heterocyclic compounds. This leads to the formation of a stable cation at m/z 90.[1][2] Subsequent fragmentation of the m/z 90 ion can occur through the loss of a neutral acetylene (C₂H₂) molecule, resulting in an ion at m/z 64. Another notable fragment is observed at m/z 89, arising from the loss of a hydrogen atom from the m/z 90 ion.[1]

Key Fragment Ions of 1H-Indole (EI-MS):

m/zProposed Structure/FormulaFragmentation Pathway
117[C₈H₇N]⁺•Molecular Ion (M⁺•)
90[C₇H₆]⁺•[M - HCN]⁺•
89[C₇H₅]⁺[M - HCN - H]⁺
63[C₅H₃]⁺[M - HCN - C₂H₂ - H]⁺

Diagram of 1H-Indole Fragmentation Pathway:

G M 1H-Indole (M+•) m/z 117 F90 [M - HCN]+• m/z 90 M->F90 - HCN F89 [M - HCN - H]+ m/z 89 F90->F89 - H• F63 [C5H3]+ m/z 63 F90->F63 - C2H2

Caption: EI-MS fragmentation of 1H-Indole.

Experimental Protocol 1: EI-MS of 1H-Indole

Objective: To acquire a characteristic electron ionization mass spectrum of 1H-indole.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of 1H-indole in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1][2]

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and the characteristic fragment ions as detailed in the table above. Compare the obtained spectrum with a reference from a spectral library like the NIST WebBook for confirmation.[3]

Part 2: Fragmentation of a Substituted Indole: 1-Benzoyl-5-methoxyindole

The addition of substituents to the indole core dramatically influences the fragmentation pathways. Here, we examine the fragmentation of 1-benzoyl-5-methoxyindole, a structure representative of many N-acylindole derivatives. For such larger, less volatile molecules, Electrospray Ionization (ESI) is a more common and gentle ionization technique.

Influence of Substituents on Fragmentation:

  • N-Benzoyl Group: This group introduces a highly labile amide bond. The primary fragmentation event is often the cleavage of the N-CO bond. This can result in the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is a hallmark of benzoyl-containing compounds.[4] Alternatively, cleavage can lead to a protonated 5-methoxyindole fragment.

  • 5-Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) or a neutral formaldehyde (CH₂O) molecule, particularly after initial fragmentation events.

Mechanism of Fragmentation (ESI-MS/MS):

In positive-ion ESI, the molecule will typically be protonated to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

  • Formation of the Benzoyl Cation: The most favorable initial fragmentation is the cleavage of the amide bond, leading to the highly stable benzoyl cation at m/z 105 . This is often the base peak.

  • Formation of the Indole Moiety: The charge can also be retained by the indole portion of the molecule, resulting in a protonated 5-methoxyindole ion at m/z 148 .

  • Secondary Fragmentation: The ion at m/z 148 can further fragment by losing a methyl radical (•CH₃) to form an ion at m/z 133 .

Key Fragment Ions of 1-Benzoyl-5-methoxyindole (ESI-MS/MS):

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/FormulaFragmentation Pathway
252 [M+H]⁺148[C₉H₁₀NO]⁺Loss of benzaldehyde
252 [M+H]⁺105[C₇H₅O]⁺Benzoyl cation
148133[C₈H₇NO]⁺•Loss of •CH₃

Diagram of 1-Benzoyl-5-methoxyindole Fragmentation Pathway:

G M 1-Benzoyl-5-methoxyindole [M+H]+ m/z 252 F148 Protonated 5-methoxyindole m/z 148 M->F148 - C7H6O F105 Benzoyl Cation m/z 105 M->F105 - C9H9NO F133 [C8H7NO]+• m/z 133 F148->F133 - •CH3 F77 Phenyl Cation m/z 77 F105->F77 - CO

Caption: ESI-MS/MS fragmentation of 1-Benzoyl-5-methoxyindole.

Experimental Protocol 2: ESI-MS/MS of 1-Benzoyl-5-methoxyindole

Objective: To elucidate the fragmentation pathway of a substituted indole using tandem mass spectrometry.

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Utilize a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system, such as a Q-TOF or ion trap instrument.

  • LC Conditions (for separation if in a mixture):

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺.

    • MS2 (Tandem MS): Select the [M+H]⁺ ion as the precursor and apply collision energy (the optimal energy should be determined empirically) to induce fragmentation.

    • Mass Analyzer: Scan the product ions over a relevant mass range (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting product ion spectrum to identify the key fragments. The presence of the benzoyl cation (m/z 105) and the substituted indole fragment will confirm the structure. High-resolution mass spectrometry can be used to confirm the elemental composition of each fragment.

Conclusion

The mass spectrometric fragmentation of indole-containing compounds is predictable and highly informative. For the core indole ring, the characteristic loss of HCN is a key diagnostic feature in EI-MS. For substituted indoles, such as the 1-benzoyl-5-methoxy derivative, the fragmentation is dominated by the substituents. The N-acyl group provides a primary cleavage site, often leading to a stable acylium ion, which can be invaluable for identifying the nature of the N-substituent. These principles are fundamental for the structural elucidation of novel indole-based drug candidates, the identification of their metabolites, and the characterization of their degradation products.

References

  • NIST. (n.d.). 1H-Indole, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • Zhang, L., et al. (2012). An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. PubMed. Available from: [Link]

  • Robles-Cedeño, Y., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available from: [Link]

  • Barstis, T. L. O., et al. (1993). Vibronic analysis of indole and 1H-indole-d6. Academia.edu. Available from: [Link]

  • NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available from: [Link]

  • Frigerio, A., & Ghezzi, R. (1974). Preparation, gas chromatography and mass spectrometry of methyl and trimethylsilyl esters of indomethacin. PubMed. Available from: [Link]

  • Wang, Y., et al. (2022). LC-MS-Based Metabolomics Reveals the Mechanism of Protection of Berberine against Indomethacin-Induced Gastric Injury in Rats. PMC. Available from: [Link]

  • Zhang, G., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available from: [Link]

  • MassBank. (2008). INDOLE; EI-B; MS. Retrieved from [Link]

  • Robles-Cedeño, Y., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available from: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

Sources

Method

The Strategic Application of 1H-Indole, 1-benzoyl-5-methoxy- in Modern Drug Discovery: A Guide for Researchers

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, 1H-Indole, 1-be...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, 1H-Indole, 1-benzoyl-5-methoxy- has emerged as a particularly valuable intermediate, offering a strategic entry point for the synthesis of complex molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, applications, and structure-activity relationships (SAR) of compounds derived from this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of the 1-Benzoyl-5-methoxy-1H-indole Scaffold

The unique arrangement of the 1-benzoyl and 5-methoxy substituents on the indole ring imparts specific physicochemical properties that are highly advantageous in drug design. The N-benzoyl group not only protects the indole nitrogen but also introduces a key pharmacophoric element that can engage in various interactions with biological targets. The 5-methoxy group, an electron-donating substituent, modulates the electronic properties of the indole ring system, influencing its reactivity and potential for biological interactions. This strategic combination has been leveraged in the development of agents targeting a range of therapeutic areas, most notably in oncology.

Synthesis of the Core Intermediate: A Validated Protocol

A robust and reproducible synthesis of the 1H-Indole, 1-benzoyl-5-methoxy- intermediate is paramount for its successful application in drug discovery programs. The following protocol details a reliable method for the N-benzoylation of 5-methoxyindole.

Protocol: Synthesis of 1-benzoyl-5-methoxy-1H-indole

Materials:

  • 5-methoxyindole

  • Benzoyl chloride

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-methoxyindole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 5-methoxyindole.

  • Cool the reaction mixture back to 0 °C and add a solution of benzoyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-benzoyl-5-methoxy-1H-indole.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Anticancer Drug Discovery: Targeting Tubulin Polymerization

One of the most significant applications of the 1-benzoyl-5-methoxy-1H-indole scaffold is in the development of potent inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer therapy.[2]

Derivatives of 1-benzoyl-5-methoxy-1H-indole have been shown to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis in cancer cells.[3][4]

Structure-Activity Relationship (SAR) Insights

SAR studies on a series of 1-benzoyl-5-methoxy-1H-indole derivatives have revealed key structural features that govern their anti-tubulin activity.

dot graph SAR_Diagram { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Core Scaffold Core [label="1-Benzoyl-5-methoxy-1H-indole", pos="0,0!", fillcolor="#F1F3F4"];

// Modifications N1_Benzoyl [label="N1-Benzoyl Group\n- Essential for activity\n- Substitutions on the phenyl ring can modulate potency", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5_Methoxy [label="C5-Methoxy Group\n- Enhances binding affinity\n- Can be replaced with other small electron-donating groups", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3_Substitution [label="C3-Position\n- Introduction of small alkyl or aryl groups can enhance activity\n- Site for linking to other pharmacophores", pos="0,-3!", fillcolor="#FBBC05"]; C2_Substitution [label="C2-Position\n- Generally, small substituents are tolerated\n- Bulky groups can decrease activity", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Core -- N1_Benzoyl [label="Key Interaction"]; Core -- C5_Methoxy [label="Potency Enhancement"]; Core -- C3_Substitution [label="SAR Exploration"]; Core -- C2_Substitution [label="Steric Hindrance"]; } Caption: Key structure-activity relationships for 1-benzoyl-5-methoxy-1H-indole derivatives as tubulin inhibitors.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative analogs derived from the 1-benzoyl-5-methoxy-1H-indole scaffold against various human cancer cell lines.

Compound IDR1 (C2-position)R2 (C3-position)R3 (Benzoyl Ring)MCF-7 IC₅₀ (µM)[2][4]HeLa IC₅₀ (µM)[2]NCI/ADR-RES IC₅₀ (µM)[2]
A-1 -CH₃-H-H0.520.610.75
A-2 -CH₃-H4-Cl0.280.350.41
A-3 -CH₃-H3,4,5-(OCH₃)₃0.080.110.15
B-1 -H-COCH₃-H1.21.52.1
B-2 -H-COCH₃4-F0.851.11.4

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a cell-free assay to evaluate the inhibitory effect of compounds derived from 1-benzoyl-5-methoxy-1H-indole on tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1.0 mM final concentration)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Add test compounds and controls to a 96-well plate. The final DMSO concentration should not exceed 1%.

  • Initiate the polymerization reaction by adding an equal volume of the 2X tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Calculate the IC₅₀ value for each test compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the DMSO control.

Mechanism of Action: Disruption of the Mitotic Spindle

The inhibition of tubulin polymerization by 1-benzoyl-5-methoxy-1H-indole derivatives has profound effects on the cell cycle. The workflow below illustrates the mechanism leading to apoptosis.

G cluster_0 cluster_1 cluster_2 Drug_Molecule 1-Benzoyl-5-methoxy-1H-indole Derivative Tubulin β-Tubulin (Colchicine Site) Drug_Molecule->Tubulin Binds Microtubule_Dynamics Inhibition of Microtubule Polymerization Tubulin->Microtubule_Dynamics Mitotic_Spindle Disruption of Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Future Directions and Conclusion

The 1H-Indole, 1-benzoyl-5-methoxy- scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Beyond its established role in the development of tubulin polymerization inhibitors, this intermediate holds promise for the design of kinase inhibitors and other targeted therapies.[5] The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for lead optimization campaigns.

This guide has provided a comprehensive overview of the synthesis and application of 1H-Indole, 1-benzoyl-5-methoxy- in drug discovery, with a focus on its utility in developing anticancer agents. The detailed protocols and SAR insights are intended to empower researchers to effectively utilize this valuable intermediate in their quest for novel and improved therapeutics.

References

  • Romagnoli, R., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.
  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
  • Mai, A., et al. (2022).
  • El-Sawy, E. R., et al. (2010).
  • LookChem. (n.d.). 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid. Available at: [Link]

  • Mondal, S., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules.

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicles for 1-Benzoyl-5-methoxy-1H-indole

Executive Summary & Physicochemical Rationale The compound 1-benzoyl-5-methoxy-1H-indole (CAS 21859-82-5) is a synthetic N-aroylindole derivative frequently utilized in structural and pharmacological research[1]. While i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 1-benzoyl-5-methoxy-1H-indole (CAS 21859-82-5) is a synthetic N-aroylindole derivative frequently utilized in structural and pharmacological research[1]. While it shares a structural backbone with established indole-based therapeutics like indomethacin, it crucially lacks the 3-acetic acid moiety[2].

The Causality of Formulation Challenges: The absence of an ionizable carboxylic acid group renders 1-benzoyl-5-methoxy-1H-indole highly lipophilic and entirely neutral at physiological pH. Consequently, traditional aqueous salt-formation strategies are impossible. The compound behaves as a Biopharmaceutics Classification System (BCS) Class II/IV surrogate, characterized by extremely poor aqueous solubility[3]. Introducing this compound directly into an aqueous buffer will result in immediate thermodynamic precipitation ("crashing out"). To achieve reliable systemic exposure in murine models, researchers must bypass the aqueous solubility limit by utilizing co-solvents, surfactants, or lipid-based encapsulation systems[4].

Formulation Strategy & Vehicle Selection

The selection of a dosing vehicle is dictated by the route of administration and the required dose concentration. Intravenous (IV) dosing strictly requires a true solution to prevent fatal pulmonary embolisms, whereas oral (PO) dosing can accommodate suspensions or lipid-based systems[5].

Table 1: Quantitative Parameters for Murine In Vivo Dosing Vehicles
RouteRecommended Vehicle CompositionMax Excipient LimitsMax Vol (25g Mouse)Target Compound State
IV 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% SalineDMSO ≤ 10%, PEG ≤ 50%125 µL (5 mL/kg)True Solution
IP 10% DMSO / 90% Corn OilDMSO ≤ 10%250 µL (10 mL/kg)Solution / Emulsion
PO 0.5% Na-CMC / 0.5% Tween 80 in WaterTween 80 ≤ 2%250 µL (10 mL/kg)Homogeneous Suspension
IV / PO 20% w/v HP-β-CD in SalineHP-β-CD ≤ 20%125 µL (IV) / 250 µL (PO)Inclusion Complex

Mechanistic Visualization: Formulation Decision Tree

G A 1-Benzoyl-5-methoxy-1H-indole (Highly Lipophilic) B Select Route of Administration A->B C Systemic (IV / IP) Requires True Solution B->C D Enteral (PO) GI Absorption B->D E Co-solvent System DMSO / PEG300 / Tween 80 C->E High Dose Capacity F Inclusion Complex 20% HP-β-CD C->F Better Tolerability G Aqueous Suspension 0.5% CMC / 0.5% Tween 80 D->G High Dose (>10 mg/kg) H Lipid-Based (SEDDS) Corn Oil / Emulsifiers D->H Bioavailability Enhancement

Decision tree for selecting in vivo formulation strategies for lipophilic N-aroylindoles.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to animal dosing unless the validation checks are successfully met.

Protocol A: IV/IP Co-Solvent Solution (The "Dropwise" Method)

Causality: Highly lipophilic indoles must be fully dissolved in a strong organic solvent first. Aqueous phases must be added last and slowly to prevent the compound from becoming kinetically trapped as a precipitate[4].

  • Weighing: Accurately weigh the required amount of 1-benzoyl-5-methoxy-1H-indole into a glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex continuously and sonicate for 5 minutes until the powder is completely dissolved. Do not proceed if any particulates remain.

  • Co-solvent Addition: Add PEG300 (40% of final volume). Vortex for 1 minute to ensure a homogeneous organic phase.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex thoroughly. Tween 80 acts as a micellar shield to prevent precipitation during the final aqueous dilution.

  • Aqueous Dilution: Crucial Step. While vortexing the vial vigorously, add Saline (50% of final volume) dropwise .

  • Validation Check (The Tyndall Test): Shine a laser pointer through the formulation vial in a dark room. A true solution will allow the beam to pass through invisibly. If the beam path illuminates (Tyndall effect), micro-precipitates have formed. The formulation has failed and must be remade with a lower drug concentration.

Protocol B: PO Aqueous Suspension

Causality: For high oral doses, achieving a true solution is often impossible. Instead, we rely on particle size reduction (micronization) to maximize the surface area, thereby enhancing the in vivo dissolution rate in the gastrointestinal tract[3].

  • Trituration: Place the weighed 1-benzoyl-5-methoxy-1H-indole powder into an agate mortar. Grind vigorously with a pestle for 5-10 minutes to reduce the crystalline particle size.

  • Wetting: Add 1-2 drops of Tween 80 directly to the powder. Mix with the pestle to create a smooth, homogenous paste. Causality: The surfactant lowers the interfacial tension, preventing the hydrophobic powder from floating on the aqueous surface.

  • Suspension: Gradually add 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water while continuously mixing, until the target volume is reached.

  • Validation Check (Sedimentation & Syringeability): Allow the suspension to sit undisturbed for 30 minutes. If rapid sedimentation occurs, the particle size is too large; return to step 1. Draw the suspension through an 18-gauge gavage needle. It must pass smoothly without clogging.

Protocol C: HP-β-CD Inclusion Complex (IV/PO)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic indole ring, while its hydrophilic exterior ensures aqueous solubility. This avoids the toxicity associated with high DMSO concentrations[3].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard saline.

  • Complexation: Add the compound to the cyclodextrin solution.

  • Thermodynamic Driving: Sonicate the mixture in a water bath set to 37°C for 45–60 minutes. Heat is required to drive the thermodynamics of the inclusion complex formation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any un-complexed, suspended drug.

  • Validation Check (Concentration Verification): Because the filter removes un-complexed drug, visual clarity is insufficient. You must analyze a 10 µL aliquot via HPLC/UV to confirm that the actual dissolved concentration matches your target dose before administering it to the animals.

Sources

Method

Application Note: Purification and Isolation Protocols for 1-Benzoyl-5-methoxy-1H-indole

Introduction and Scope The synthesis of N-acylated indole derivatives is a foundational transformation in medicinal chemistry. Specifically, 1-benzoyl-5-methoxy-1H-indole (CAS: 21859-82-5) serves as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The synthesis of N-acylated indole derivatives is a foundational transformation in medicinal chemistry. Specifically, 1-benzoyl-5-methoxy-1H-indole (CAS: 21859-82-5) serves as a critical intermediate in the development of indomethacin-analogous non-steroidal anti-inflammatory drugs (NSAIDs) and acts as a primary model compound in physicochemical studies evaluating the protonation sites of benzoylindoles [1].

Because the N-benzoylation of 5-methoxyindole typically requires an excess of acylating agent (benzoyl chloride) and a base (e.g., triethylamine, DMAP, or sodium hydride), the crude reaction mixture is highly heterogeneous. It contains the target lipophilic product, unreacted starting materials, base hydrochlorides, and benzoic acid byproducts. This application note details a field-proven, self-validating workflow to isolate and purify 1-benzoyl-5-methoxy-1H-indole to >98% analytical purity, emphasizing the mechanistic causality behind each experimental choice.

Physicochemical Profile

Understanding the physical properties of the target compound is essential for designing an effective purification strategy [2]. The N-benzoyl group eliminates the hydrogen-bond donating capacity of the indole nitrogen, significantly increasing the molecule's lipophilicity while reducing its basicity.

ParameterSpecification / Value
Chemical Name 1-benzoyl-5-methoxy-1H-indole
CAS Registry Number 21859-82-5
Molecular Formula C16​H13​NO2​
Molecular Weight 251.28 g/mol
Physical State Solid (Crystalline)
Solubility (Organic) Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF
Solubility (Aqueous) Insoluble

Experimental Workflow

The following workflow illustrates the phase-appropriate separation techniques utilized to transition from a crude reaction mixture to a highly purified crystalline solid.

PurificationWorkflow A Crude Reaction Mixture (Target, Benzoyl Chloride, Base, Solvent) B Aqueous Quench & LLE (Sat. NaHCO3 / DCM) A->B C Organic Phase (Target + Neutral Impurities) B->C Extract D Aqueous Phase (Salts, Benzoic Acid) B->D Discard E Drying & Concentration (Na2SO4, Rotary Evaporation) C->E F Flash Column Chromatography (Silica Gel, Hexane/EtOAc) E->F G Recrystallization (Ethanol or Hexane/EtOAc) F->G H Pure 1-Benzoyl-5-methoxy-1H-indole (>98% Purity) G->H

Fig 1. Isolation and purification workflow for 1-benzoyl-5-methoxy-1H-indole.

Step-by-Step Methodologies

Protocol 1: Reaction Quench and Liquid-Liquid Extraction (LLE)

Objective: To terminate the acylation reaction, hydrolyze unreacted benzoyl chloride, and partition the target compound away from water-soluble salts.

  • Step 1: Mild Basic Quench. Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until effervescence ( CO2​ evolution) ceases.

    • Causality: Indoles are sensitive to acid-catalyzed oligomerization [3]. Although the electron-withdrawing N-benzoyl group stabilizes the indole core, strong acids must be avoided during workup. NaHCO3​ provides a mild, slightly basic environment (pH ~8) that safely hydrolyzes residual benzoyl chloride into benzoic acid, subsequently deprotonating it to form water-soluble sodium benzoate.

  • Step 2: Phase Separation. Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Step 3: Brine Wash. Combine the organic extracts and wash once with saturated aqueous NaCl (brine).

    • Causality: The high ionic strength of brine drives water out of the organic phase (salting-out effect) and breaks any micro-emulsions formed during the bicarbonate quench, ensuring a crisp phase boundary.

  • Step 4: Drying and Concentration. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 35 °C to yield the crude solid.

    • Self-Validation Check: Spot the crude residue on a silica TLC plate against the 5-methoxyindole starting material. The target compound will appear as a distinct UV-active spot with a significantly higher Rf​ value.

Protocol 2: Normal-Phase Flash Column Chromatography

Objective: To separate the target compound from unreacted 5-methoxyindole and non-polar organic impurities.

  • Step 1: Column Preparation. Pack a glass column with silica gel (230–400 mesh) using a slurry method in 100% hexanes.

  • Step 2: Sample Loading. Dissolve the crude solid in a minimum volume of DCM and apply it evenly to the top of the silica bed.

  • Step 3: Gradient Elution. Elute using a step gradient of Hexane:Ethyl Acetate. Begin at 95:5 (v/v) to flush out highly non-polar impurities, then increase polarity to 85:15 (v/v) to elute the target compound.

    • Causality: Unreacted 5-methoxyindole possesses a free N-H group, which acts as a strong hydrogen-bond donor, interacting tightly with the silanol groups on the stationary phase. In contrast, 1-benzoyl-5-methoxy-1H-indole has its nitrogen lone pair delocalized into the benzoyl carbonyl, eliminating its H-bonding capacity. Consequently, the target compound elutes much faster than the starting material.

  • Step 4: Fraction Collection. Collect fractions and monitor via TLC (UV visualization at 254 nm). Combine fractions containing the pure product and evaporate the solvent.

Protocol 3: Recrystallization for Analytical Purity

Objective: To achieve >98% purity and obtain a defined crystalline morphology suitable for long-term storage or downstream X-ray crystallography.

  • Step 1: Dissolution. Place the chromatographed solid in an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (or a 4:1 Hexane/EtOAc mixture) until the solid is completely dissolved.

  • Step 2: Controlled Cooling. Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 4 hours.

    • Causality: Rapid cooling (crashing out) traps impurities within the crystal lattice. Slow, thermodynamic cooling allows the target molecules to selectively assemble into a highly ordered lattice, excluding structurally dissimilar trace impurities into the mother liquor.

  • Step 3: Filtration. Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes to displace the mother liquor without dissolving the product. Dry under high vacuum.

Analytical Validation

To ensure the integrity of the isolated 1-benzoyl-5-methoxy-1H-indole, perform the following analytical checks:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a Water/Acetonitrile gradient (0.1% TFA). The product should appear as a single sharp peak, confirming the absence of benzoic acid (which would elute much earlier) and unreacted indole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1 H NMR ( CDCl3​ ): The spectrum must show the complete absence of an N-H proton (typically broad, >8.0 ppm in free indoles). Key diagnostic peaks include a sharp singlet at ~3.8 ppm corresponding to the C5-methoxy group, and a complex multiplet integrating to 5 protons around 7.4–7.8 ppm, corresponding to the newly introduced benzoyl aromatic ring.

References

  • Protonation Sites of Indoles and Benzoylindoles. Hoyuelos, F. J., et al. European Journal of Organic Chemistry. (2005).[Link]

Application

Application Note: High-Throughput Screening Protocols for 1-Benzoyl-5-methoxy-1H-indole Derivatives Targeting the COX/PGE2 Pathway

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Pharmacological Context The compound 1-benzoyl-5-methoxy-1H-indole (CAS 21859-82...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Pharmacological Context

The compound 1-benzoyl-5-methoxy-1H-indole (CAS 21859-82-5) is a highly versatile pharmacophore in modern drug discovery. Structurally, it represents the core scaffold of the classic non-steroidal anti-inflammatory drug (NSAID) indomethacin, stripped of its 2-methyl and 3-acetic acid moieties [1].

While indomethacin is a potent inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), its non-selective nature—specifically the inhibition of constitutively expressed COX-1—is notorious for causing severe gastrointestinal toxicity during prolonged use [2]. By utilizing 1-benzoyl-5-methoxy-1H-indole as a foundational building block, medicinal chemists can synthesize expansive derivative libraries to map Structure-Activity Relationships (SAR). The ultimate goal of screening these libraries is to identify structural modifications that abolish COX-1 binding while retaining or enhancing COX-2 selectivity, or to redirect the scaffold entirely toward novel targets such as AKR1C3 in oncology [3].

As a Senior Application Scientist, I have designed this self-validating High-Throughput Screening (HTS) workflow to evaluate these derivatives. The system relies on two pillars:

  • Primary Screen (Target Isolation): A cell-free fluorometric assay to determine exact enzyme kinetics and COX-1/COX-2 selectivity [4].

  • Secondary Screen (In Situ Validation): A cell-based Homogeneous Time-Resolved Fluorescence (HTRF) assay to confirm that the biochemical inhibition translates to a functional reduction in Prostaglandin E2 (PGE2) in living macrophages [5].

Experimental Workflow & Pathway Logic

To establish causality between compound application and phenotypic readout, it is critical to understand the arachidonic acid cascade. COX enzymes catalyze the oxygenation of arachidonic acid into Prostaglandin G2 (PGG2), which is subsequently isomerized into PGE2. Our primary screen detects the intermediate (PGG2), while the secondary screen detects the final inflammatory mediator (PGE2).

Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Catalysis PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Isomerization Inhibitor 1-Benzoyl-5-methoxy-1H-indole (Test Compound) Inhibitor->COX Inhibition

Arachidonic acid cascade and COX inhibition by 1-benzoyl-5-methoxy-1H-indole.

Workflow Lib Compound Library (Indole Derivatives) Pri Primary Screen Fluorometric COX-1/2 Assay Lib->Pri Sec Secondary Screen Cell-Based HTRF PGE2 Pri->Sec Hit Hit Validation Selectivity & Potency Sec->Hit

High-throughput screening workflow for identifying selective COX inhibitors.

Detailed Step-by-Step Protocols

Protocol A: Primary In Vitro COX-1/COX-2 Fluorometric HTS Assay

Causality & Choice of Assay: We utilize a fluorometric detection method over traditional oxygraphic or radioisotopic assays because it is highly sensitive, requires no radioactive handling, and is easily miniaturized for 96- or 384-well microplates. The assay measures the generation of PGG2 via a specific fluorescent probe [6].

Materials:

  • Human Recombinant COX-1 and COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Fluorometric COX Probe (Ex/Em = 535/587 nm).

  • 96-well or 384-well black opaque plates.

Methodology:

  • Compound Preparation: Dissolve 1-benzoyl-5-methoxy-1H-indole derivatives in 100% DMSO. Dilute the compounds to 10X the desired final screening concentration using the COX Assay Buffer. Note: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation [4].

  • Enzyme Reconstitution: Reconstitute COX-1 and COX-2 enzymes in sterile ddH₂O. Keep the enzymes strictly on ice and use within 30 minutes to maintain catalytic integrity [6].

  • Reaction Assembly: To each assigned well of a black microplate, add:

    • 10 µL of the diluted test compound (or Assay Buffer for Enzyme Controls).

    • 10 µL of the respective COX enzyme.

    • 70 µL of COX Assay Buffer containing the diluted COX Probe and Cofactor.

  • Incubation: Incubate the plate at 25°C for 5 minutes to allow compound-enzyme binding.

  • Initiation: Rapidly prepare the substrate by mixing Arachidonic Acid with NaOH, then dilute 10X with purified water [4]. Add 10 µL of this substrate solution to all wells to initiate the reaction.

  • Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence kinetically at Ex/Em = 535/587 nm for 5–10 minutes at 25°C. Calculate the IC₅₀ based on the slope of the linear reaction phase.

Protocol B: Secondary Cell-Based HTRF PGE2 Quantification

Causality & Choice of Assay: Hits from Protocol A must be validated in a cellular environment to ensure membrane permeability and efficacy against endogenous COX-2. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it is a "no-wash", add-and-read technology. This eliminates the mechanical loss of cells and washing-induced variability common in traditional ELISAs, making it ideal for high-throughput validation [5].

Materials:

  • RAW 264.7 Macrophage cell line.

  • Lipopolysaccharide (LPS).

  • HTRF Prostaglandin E2 Detection Kit (Anti-PGE2-Eu³⁺ cryptate donor and PGE2-d2 acceptor) [7].

  • 384-well low-volume white microplates.

Methodology:

  • Cell Plating & Stimulation: Seed RAW 264.7 cells at a density of 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with the hit compounds (from Protocol A) for 1 hour.

  • Inflammatory Induction: Add 100 ng/mL LPS to the wells to induce COX-2 expression and subsequent PGE2 synthesis. Incubate for 18 hours at 37°C [7].

  • Sample Transfer: Transfer 10 µL of the cell culture supernatant from each well into a 384-well low-volume HTRF reading plate.

  • HTRF Reagent Addition: Add 5 µL of the PGE2-d2 conjugate and 5 µL of the Anti-PGE2-Eu³⁺ cryptate antibody to each well. Critical Step: Do not pre-mix the donor and acceptor solutions prior to dispensing [5].

  • Equilibration: Seal the plate and incubate for 5 hours at room temperature (or overnight at 4°C) to allow the competitive binding equilibrium to stabilize [5].

  • Readout: Read the plate on an HTRF-compatible reader (e.g., Revvity EnVision or FlexStation 3). Measure emission at both 620 nm (donor) and 665 nm (acceptor). The specific HTRF signal is calculated as the ratio of (665 nm / 620 nm) × 10,000.

Data Presentation & Analysis

To effectively evaluate the SAR of the synthesized library, quantitative data must be consolidated. Below is a representative data structure comparing the parent scaffold, a known control, and a hypothetical optimized derivative.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Cellular PGE2 IC₅₀ (µM)
Indomethacin (Control) 0.0180.2500.07 (COX-1 Selective)0.045
1-Benzoyl-5-methoxy-1H-indole >50.0>50.0N/A (Inactive Core)>50.0
Derivative X (Optimized) 45.20.120376.6 (COX-2 Selective)0.310

Table 1: HTS summary of biochemical and cell-based assay results. The parent core lacks inherent activity without the 3-acetic acid moiety, but specific substitutions (Derivative X) can yield highly selective COX-2 inhibition.

References

  • Dublin City University (DCU) Research. "Enhancement of the Cytotoxicity of MRP Substrates by Indomethacin and Related Compounds." DCU Doras. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Compound 1 [Lolli et al., 2019] | Ligand page." Guide to Pharmacology Database. Available at: [Link]

  • National Institutes of Health (PMC). "Transcriptomic Analysis Reveals Novel Mechanisms Underlying Neutrophil Activation Induced by High Salt." PubMed Central. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1H-Indole, 1-benzoyl-5-methoxy- in aqueous media

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1H-Indole, 1-benzoyl-5-methoxy- For Researchers, Scientists, and Drug Development Professionals This guide provides a structured approach to addressing...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1H-Indole, 1-benzoyl-5-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to addressing the common challenge of low aqueous solubility for the compound 1H-Indole, 1-benzoyl-5-methoxy-. Given that this is a specialized molecule, this guide synthesizes principles from analogous indole and benzoyl compounds to offer robust, scientifically-grounded troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I've synthesized or purchased 1H-Indole, 1-benzoyl-5-methoxy-, and it won't dissolve in my aqueous buffer. Why is this happening?

A1: The low aqueous solubility of this compound is expected based on its molecular structure. Several factors contribute to its hydrophobicity:

  • Indole Ring System: The core indole structure is aromatic and largely non-polar.

  • Benzoyl Group: The addition of a benzoyl group significantly increases the molecule's size and lipophilicity (propensity to dissolve in fats and non-polar solvents). This is a common feature in many poorly soluble organic molecules.[1]

  • Methoxy Group: While the oxygen in the methoxy group can participate in hydrogen bonding, the attached methyl group adds to the overall hydrophobic character.

Essentially, the molecule's structure favors interactions with itself (crystal lattice formation) over interactions with water molecules, leading to poor dissolution. It is estimated that 70-90% of drug candidates in development pipelines suffer from poor aqueous solubility.[2]

Q2: I managed to dissolve the compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's going on?

A2: This phenomenon is known as "solvent shock" or precipitation upon dilution, and it's a classic sign of a poorly soluble compound.[3][4] Here’s the mechanism:

  • Initial Dissolution: 1H-Indole, 1-benzoyl-5-methoxy- readily dissolves in a strong organic solvent like Dimethyl Sulfoxide (DMSO) because DMSO can effectively disrupt the compound's crystal lattice and form favorable interactions.[5][6]

  • Dilution into Aqueous Buffer: When this DMSO stock is added to an aqueous buffer, the local environment around the compound molecules rapidly changes from organic to overwhelmingly aqueous.

  • Precipitation: The water molecules cannot maintain the compound in solution. The compound molecules are driven to aggregate with each other to minimize their contact with water, causing them to "crash out" of the solution as a precipitate.[3][4][7] This is especially common when the final DMSO concentration in the assay is low (e.g., <1%).[3][8]

Troubleshooting Workflow: A Step-by-Step Guide

If you are encountering solubility issues, a systematic approach is crucial. The following workflow will help you identify an appropriate solubilization strategy for your specific experimental needs.

Troubleshooting Workflow A Start: Compound Precipitates in Aqueous Media B Step 1: Define Experimental Requirements - Target Concentration? - In Vitro vs. In Vivo? - Acceptable Excipients? A->B C Step 2: Prepare High-Quality Stock Solution - Use Anhydrous DMSO - Prepare High Concentration (e.g., 10-50 mM) - Store in Aliquots at -80°C B->C D Step 3: Systematic Solubilization Screening C->D E Co-Solvent Optimization (e.g., DMSO, Ethanol, PEG400) D->E F pH Adjustment (If ionizable groups are present) D->F G Use of Surfactants (e.g., Tween-80, Cremophor EL) D->G H Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) D->H I Evaluate Solution Clarity & Stability - Visual Inspection - Microscopy - Dynamic Light Scattering (DLS) E->I F->I G->I H->I J Step 4: Validate in Assay - Test for Excipient Effects (Vehicle Control) - Confirm Compound Activity I->J K Success: Clear, Stable Solution with Validated Activity J->K Cyclodextrin Mechanism cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Compound 1H-Indole, 1-benzoyl-5-methoxy- Complex Encapsulated Compound Compound->Complex + CD Hydrophilic Exterior Hydrophobic Interior CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Causality: The hydrophobic interior of the cyclodextrin provides a favorable environment for the non-polar indole and benzoyl portions of the molecule, while the hydrophilic exterior allows the entire complex to remain dissolved in water. [18][19][22]This is a powerful technique that can increase solubility by several orders of magnitude. [19]

Understanding Kinetic vs. Thermodynamic Solubility

It's important to distinguish between two types of solubility measurements, as they can give very different results and have different implications for your experiments:

  • Kinetic Solubility: This is a measure of how much of a compound appears to be dissolved after being rapidly diluted from a DMSO stock. It often results in a supersaturated, metastable solution that may precipitate over time. [9][10][11]This is what is typically measured in high-throughput screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a long period (e.g., 24-48 hours). [9][10][12]This value is generally lower than the kinetic solubility but represents the stable concentration. [10][13] For in vitro assays, a kinetically soluble formulation might be acceptable if used immediately. For in vivo studies, aiming for a thermodynamically stable formulation is critical to avoid precipitation upon administration.

References

  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D
  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. (2021, November 19).
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024, June 20). PMC.
  • Fundamental chemical properties of 5-Methoxyindole. Benchchem.
  • The use of cosolvent pKa assays for poorly soluble compounds.
  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Represent
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • Co-solvents. MedChemExpress.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Cyclodextrins in Formulation Development: Complex
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
  • 6-Methoxyindole TEST SPECIFIC
  • 1-Benzyl-5-methoxy-1H-indole: Advanced Organic Compound.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • 4-Methoxyindole 99 4837-90-5. Sigma-Aldrich.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). PMC.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013, May 30). Merck Millipore.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • pH Adjustment and Co-Solvent Optimiz
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Solubility enhancement techniques: A comprehensive review.
  • Dimethyl sulfoxide. Wikipedia.
  • 6-Methoxyindole | 3189-13-7. ChemicalBook.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Compound Handling Instructions. MCE.
  • 3-Benzoylindole. PubChem - NIH.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • Preparing Stock Solutions. PhytoTech Labs.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). Semantic Scholar.
  • How can I dissolve hydrophobic compounds in DMEM media?. (2015, December 7).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • 1-benzoyl-5-methoxy-1H-indole SDS, 21859-82-5 Safety D
  • Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (2019, June 24). PMC.
  • (PDF) 5-Benzyloxy-3-methyl-1-tosyl-1H-indole.
  • Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized M
  • 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
  • Trypanocidal Activity and Increased Solubility of Benznidazole Incorporated in PEG 4000 and Its Deriv

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise for 1H-Indole, 1-benzoyl-5-methoxy in LC-MS Analysis

Welcome to the technical support center dedicated to enhancing the liquid chromatography-mass spectrometry (LC-MS) analysis of 1H-Indole, 1-benzoyl-5-methoxy. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the liquid chromatography-mass spectrometry (LC-MS) analysis of 1H-Indole, 1-benzoyl-5-methoxy. This guide is designed for researchers, scientists, and drug development professionals who seek to maximize the signal-to-noise ratio (S/N), a critical factor for achieving high sensitivity and robust quantification. Here, we move beyond generic advice to provide in-depth, evidence-based strategies tailored to the unique chemical properties of this indole derivative.

Understanding the Analyte: 1H-Indole, 1-benzoyl-5-methoxy

Before optimizing any method, it is crucial to understand the analyte. The structure of 1H-Indole, 1-benzoyl-5-methoxy dictates its behavior in both the liquid chromatography and mass spectrometry domains.

  • Indole Core: The indole nucleus provides a source of protons for ionization.

  • Benzoyl Group: This bulky, hydrophobic group significantly increases the molecule's non-polarity, enhancing retention on reversed-phase columns.[1][2][3] The benzoyl moiety is also a stable, readily fragmented group, which is advantageous for developing specific Multiple Reaction Monitoring (MRM) transitions.[2]

  • Methoxy Group: The -OCH₃ group can influence the molecule's polarity and potential sites of fragmentation.

These features suggest that the molecule is well-suited for reversed-phase LC and should ionize effectively under standard conditions.

PropertyInferred Value/CharacteristicImplication for LC-MS Method Development
Molecular Weight ~251.29 g/mol Ideal for standard mass spectrometers.
Polarity Moderately non-polarExcellent retention on C18 columns.
Ionization Potential HighGood candidate for positive mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Structural Rigidity HighLeads to sharp chromatographic peaks and predictable fragmentation.

Troubleshooting Guide & FAQs: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common challenges encountered during method development.

Section 2.1: Mass Spectrometry (The "Signal")

Question: I am not seeing any signal for my analyte. Where do I start?

This is a common and frustrating issue. The cause can range from simple oversights to complex instrumental problems. A systematic approach is key.

start No Signal Detected infusion Step 1: Direct Infusion Analysis Is a signal observed? start->infusion lc_check Step 2: Check LC System Is the analyte eluting? infusion->lc_check Yes source_check Step 3: Re-optimize MS Source Is ionization occurring efficiently? infusion->source_check No sample_prep Step 4: Evaluate Sample Prep Is the analyte being lost? lc_check->sample_prep No solution_lc Troubleshoot LC: - Leak in the system? - Wrong mobile phase? - Column issue? lc_check->solution_lc solution_infusion Troubleshoot MS: - Wrong polarity? - Incorrect m/z? - Source parameters off? source_check->solution_infusion solution_sample Troubleshoot Sample: - Analyte degradation? - Poor extraction recovery? sample_prep->solution_sample

Caption: Troubleshooting workflow for no analyte signal.

Answer: First, bypass the LC system entirely and perform a direct infusion of a mid-range concentration standard (e.g., 100 ng/mL) directly into the mass spectrometer. This isolates the MS from the LC.

  • If you see a signal during infusion: The problem lies with your LC method or sample delivery. Check for leaks, ensure the correct mobile phases are being delivered, and verify that the analyte is not eluting at an unexpected time (or not at all).

  • If you do not see a signal during infusion: The issue is with the mass spectrometer settings or the analyte itself in the given solution.

    • Verify Ionization Mode & Polarity: For 1H-Indole, 1-benzoyl-5-methoxy, positive ion mode is the logical starting point due to the proton-accepting indole nitrogen. Infuse the standard and scan in both positive and negative modes to confirm.[4]

    • Check Mass-to-Charge Ratio (m/z): Ensure you are looking for the correct precursor ion. For this analyte, the [M+H]⁺ ion would be approximately m/z 252.3.

    • Optimize Source Parameters: Even with no initial signal, systematically vary key parameters like capillary voltage and gas temperature while infusing. Sometimes a signal will appear within a narrow optimal range.[5][6]

Question: Which ionization source, ESI or APCI, is better for 1H-Indole, 1-benzoyl-5-methoxy?

Answer: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, and the best choice can be instrument-dependent.

  • Electrospray Ionization (ESI): ESI is generally the preferred starting point for molecules that can be ionized in solution, which includes most indole derivatives.[7][8] It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. This is ideal for quantitative analysis using MRM.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, neutral molecules of lower to medium molecular weight.[4][9][10] Given the non-polar benzoyl group, APCI could provide a strong signal. In some cases, APCI can be less susceptible to matrix effects than ESI. A study on the parent compound, indole, found that APCI produced a strong signal where ESI produced none.[9]

Recommendation: Test both. If your instrument has an interchangeable source, run a quick feasibility test with a standard solution. If not, start with ESI as it is more common. The optimal choice is the one that provides the most stable and intense signal for your analyte.

Question: How do I select and optimize MRM transitions for quantification?

Answer: Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative LC-MS/MS, providing high selectivity and sensitivity.[5][6] The process involves selecting a precursor ion and then fragmenting it to produce a specific product ion.

  • Precursor Ion Selection: Infuse a standard solution and acquire a full scan mass spectrum. For 1H-Indole, 1-benzoyl-5-methoxy, the most abundant ion in positive mode will likely be the protonated molecule, [M+H]⁺. Select this as your precursor.

  • Product Ion Selection: Perform a product ion scan on your selected precursor. This involves isolating the precursor ion and fragmenting it by increasing the collision energy (CE).[11] This will generate a spectrum of fragment (product) ions.

  • Optimization:

    • Choose the 2-3 most abundant and specific product ions for your MRM transitions. Specificity is key; avoid common, non-specific losses.

    • For each precursor → product ion pair, perform a collision energy optimization. This involves injecting the analyte multiple times while ramping the CE voltage. The optimal CE is the value that produces the maximum product ion intensity.[4][11]

cluster_source MS Source cluster_collision_cell Collision Cell (Q2) cluster_analyzer MS Analyzer (Q3) Precursor [M+H]+ m/z 252.3 Fragmentation Fragmentation (Collision Energy) Precursor->Fragmentation Product1 Product Ion 1 Fragmentation->Product1 MRM 1 Product2 Product Ion 2 Fragmentation->Product2 MRM 2

Caption: Conceptual workflow for MRM selection and optimization.

Section 2.2: Liquid Chromatography (The "Noise")

Question: What are the best starting conditions (column and mobile phase) for my analysis?

Answer: A good starting point leverages the analyte's chemistry for strong retention and sharp peaks, moving it away from the void volume where matrix suppression is often most severe.[2]

ParameterRecommended Starting PointRationale and Explanation
Column C18, 2.1 or 3.0 mm ID, < 3 µm particle sizeThe benzoyl group makes the analyte hydrophobic, ideal for C18 stationary phases.[12] Smaller particle sizes provide better efficiency and sharper peaks, which increases the S/N.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[9][12][13] Use high-purity, LC-MS grade solvents to minimize background noise.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. It is worth screening both during development.[9]
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA generic scouting gradient to determine the approximate elution time. The goal is to have the analyte elute with at least 20-30% organic content to ensure efficient desolvation and ionization in the MS source.[6]
Flow Rate 0.3 - 0.5 mL/minStandard analytical flow rates compatible with 2.1/3.0 mm ID columns and ESI sources.
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be used with caution if the analyte is thermally labile.[13]

Question: My baseline is very high and noisy. What are the likely causes?

Answer: A high baseline directly reduces your S/N ratio and can obscure low-level peaks.[14] The most common culprits are contamination in the mobile phase or the system itself.

  • Solvent/Additive Quality: Always use LC-MS grade or hypergrade solvents and additives. Lower grade solvents can contain non-volatile impurities that create significant background noise.

  • Mobile Phase Preparation: Prepare mobile phases fresh and filter them if necessary. Avoid using additives like Trifluoroacetic Acid (TFA) at high concentrations (e.g., 0.1%), as it is a strong ion-suppressing agent.[12] If required for chromatography, keep TFA concentration as low as possible (e.g., 0.01%).

  • System Contamination: A dirty system is a noisy system. If the baseline is high, perform a system flush or "steam clean" by running a high organic mobile phase at elevated temperatures overnight (column removed).[15] Also, check for contamination from previous analyses, especially if you share the instrument.

  • Leaching from Tubing/Bottles: Ensure all solvent bottles are appropriate for LC-MS and that tubing (especially PEEK) is not degrading.

Section 2.3: Sample Preparation (Matrix Effects)

Question: How can I minimize ion suppression from a biological matrix like plasma?

Answer: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[5][16] Effective sample preparation is the most powerful tool to combat this.

  • Protein Precipitation (PPT): This is the simplest and often first method to try. It involves adding a cold organic solvent (typically acetonitrile) to the plasma sample to crash out proteins.[9][10][17] While fast, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT. It involves extracting the analyte from the aqueous sample into an immiscible organic solvent. The choice of solvent is critical and should be optimized for your analyte's polarity.

  • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[5][16] For 1H-Indole, 1-benzoyl-5-methoxy, a reversed-phase (C18) or mixed-mode cation exchange cartridge could be effective.

Recommendation: Start with protein precipitation due to its simplicity. If ion suppression is still significant (which can be tested by post-column infusion of the analyte while injecting a blank matrix extract), move to LLE or SPE.[6]

Detailed Experimental Protocols

Protocol 1: Compound Optimization via Direct Infusion

Objective: To determine the optimal ionization polarity, precursor ion, and product ions for MRM analysis.

  • Preparation: Prepare a 100 ng/mL solution of 1H-Indole, 1-benzoyl-5-methoxy in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Setup: Using a syringe pump, deliver the solution directly to the MS source via a T-junction at a flow rate of 5-10 µL/min. Combine this flow with a mobile phase flow (e.g., 0.3 mL/min of 50:50 ACN:H₂O) from the LC pump to ensure a stable spray.[4][7]

  • Precursor Selection:

    • Set the mass spectrometer to operate in full scan mode (e.g., m/z 100-500) in positive ion mode.

    • Optimize basic source parameters (capillary voltage, gas flow, temperature) to achieve a stable and intense signal for the most abundant ion, which should be [M+H]⁺.

    • Confirm the identity of the [M+H]⁺ peak.

  • Product Ion Selection & Optimization:

    • Switch the instrument to product ion scan mode, using the m/z of the [M+H]⁺ ion as the precursor.

    • Ramp the collision energy (e.g., from 5 to 50 eV) to induce fragmentation and identify the most stable and abundant product ions.

    • Create MRM methods for the top 2-3 precursor → product transitions.

    • Finally, perform a collision energy optimization for each MRM transition to maximize signal intensity.[11]

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

Objective: To remove proteins from a plasma or serum sample prior to LC-MS analysis.

  • Reagents: Ice-cold acetonitrile (stored at -20 °C).[9][10]

  • Procedure:

    • Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

    • Centrifuge the tube at high speed (e.g., >14,000 x g) for 10 minutes at 4 °C.[9]

    • Carefully collect the supernatant, avoiding the protein pellet at the bottom.

    • Transfer the supernatant to an autosampler vial for injection.

    • Optional: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase to pre-concentrate the sample.

References

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 988. [Link]

  • Biotech Spain. (2025). Optimizing LC-MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • ResearchGate. (2025). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]

  • Spectroscopy Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Spectroscopy Online. [Link]

  • MDPI. (2025). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]

  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • Shen, H., et al. (2020). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Food and Drug Analysis, 28(2), 256-265. [Link]

  • LCGC International. (2016). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Han, J., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464811. [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • Musile, G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(1), 108-125. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • LCGC International. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. [Link]

  • Kennedy, J. H., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 89(20), 10940-10947. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Precipitation of Indole Derivatives in DMSO

This guide provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals encountering precipitation of 1H-Indole, 1-benzoyl-5-methoxy- and similar indole-based compo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals encountering precipitation of 1H-Indole, 1-benzoyl-5-methoxy- and similar indole-based compounds in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to explain the underlying causes of solubility issues and provide robust, field-proven protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding compound precipitation in DMSO.

Understanding the Problem

Q1: I dissolved my 1-benzoyl-5-methoxy-1H-indole compound in DMSO and it was perfectly clear. Now, after some time or a freeze-thaw cycle, I see crystals or a cloudy precipitate. What happened?

This is a frequent and frustrating issue that typically stems from one or more of four key factors:

  • Water Absorption (Hygroscopicity): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even brief exposure to air can introduce water into your DMSO stock. This is the most common culprit. The addition of water increases the polarity of the solvent mixture, making it less hospitable for lipophilic compounds and significantly reducing their solubility.[1][3][4]

  • Supersaturation and Metastability: You may have initially created a supersaturated solution. While the compound dissolved, the concentration was in a thermodynamically unstable but kinetically stable "metastable" zone.[3] Over time, or with a trigger like a freeze-thaw cycle or the introduction of a nucleation site (like dust), the compound crystallizes to reach a more stable, lower-energy state.[3]

  • Temperature Fluctuations: The freezing point of pure DMSO is relatively high at 18.5°C (65.3°F).[5] When you freeze a DMSO stock, the compound can become highly concentrated in the remaining liquid phase before the entire solution solidifies, promoting crystallization. Repeated freeze-thaw cycles provide the kinetic energy to encourage molecules to arrange into a less soluble crystalline lattice, making redissolution difficult.[3][4]

  • Compound Purity: Impurities within your compound stock can sometimes act as nucleation points, initiating the precipitation process.[6]

Q2: Could the grade of my DMSO be the cause of the precipitation?

Absolutely. The quality and purity of your DMSO are critical for maintaining compound solubility.[7] Using a lower-grade solvent can introduce two primary problems:

  • Water Content: Industrial or lower-purity grades of DMSO inherently contain more water, which directly reduces their ability to dissolve hydrophobic compounds.[8][9] For sensitive applications, only high-purity, anhydrous (or low-water content) DMSO should be used.[10]

  • Impurities: Contaminants from the manufacturing process in lower-grade DMSO can act as nucleation sites, triggering the precipitation of your compound.[9]

The table below summarizes common DMSO grades and their suitability.

DMSO GradeTypical PurityKey CharacteristicsRecommended Use
USP/EP Grade ≥99.9%Meets United States or European Pharmacopeia standards; low water and impurity content.[8][11]Pharmaceutical formulations, cell culture, and all sensitive biological assays.
Anhydrous/Molecular Biology Grade ≥99.9%Extremely low water content (<0.02%).[8]Ideal for compounds highly sensitive to hydrolysis or water-induced precipitation.
HPLC Grade ≥99.7%High UV transparency, low impurities that could interfere with analysis.[8]Suitable for analytical applications and as a high-quality general-purpose solvent.
ACS Reagent Grade ≥99.9%Meets standards of the American Chemical Society; suitable for many lab applications.A reliable choice for stock solution preparation.
Industrial Grade <99.5%May contain significant water and other impurities.Not recommended for research or pharmaceutical applications.[8]

Q3: My compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media or buffer. Why?

This phenomenon is known as "solvent shock" or "crashing out."[12][13] Your compound may be highly soluble in 100% DMSO but have very poor solubility in water. When you rapidly dilute the DMSO stock into an aqueous solution, you create localized micro-environments where the compound concentration is extremely high, but the DMSO concentration is too low to keep it dissolved.[12] The compound is violently forced out of solution, leading to precipitation.[14]

Prevention and Best Practices

Q4: How can I prepare my stock solutions to minimize the risk of future precipitation?

Proactive measures during initial preparation are the most effective strategy.

  • Use High-Quality Solvent: Always start with a new, unopened bottle of high-purity, anhydrous DMSO (e.g., USP or Molecular Biology Grade).[1][10]

  • Work Quickly and in a Dry Environment: To minimize water absorption, unseal the DMSO, dispense the required amount, and tightly reseal the bottle as quickly as possible. If possible, work in an environment with low humidity or under a stream of inert gas like argon or nitrogen.

  • Determine Maximum Solubility: Do not assume a standard concentration (e.g., 10 mM) will be stable. Perform a solubility test to find the maximum stable concentration for your specific compound lot (see Protocol 3). Storing at or below this concentration is much safer.

  • Proper Dissolution Technique: Use gentle warming (37°C water bath) and sonication to ensure the compound is fully dissolved.[1][15] Vigorous vortexing can be used, but avoid introducing excessive air bubbles.[15]

Q5: What is the correct way to store my DMSO stock solutions for long-term stability?

Proper storage is crucial for preventing degradation and precipitation.[16]

  • Aliquot into Single-Use Volumes: Prepare small, single-use aliquots of your stock solution in tightly sealed vials (amber vials are preferred to protect from light).[10][15] This is the single most important step to prevent repeated freeze-thaw cycles and minimize water absorption from atmospheric exposure.[17]

  • Store at Low Temperatures: For long-term storage (months to years), -80°C is recommended. For short-term storage (weeks to a few months), -20°C is generally sufficient.[1][10]

  • Use a Desiccator: Store your aliquots and your main bottle of DMSO in a desiccator to protect them from ambient moisture.

Troubleshooting and Protocols

This section provides actionable workflows for resolving precipitation and ensuring your solutions are viable for experiments.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and resolving precipitation issues.

G start Precipitate Observed in DMSO Stock check_thaw Was the vial fully thawed and vortexed? start->check_thaw redissolve Attempt to Redissolve (Protocol 2) - Warm to 37°C - Vortex vigorously - Sonicate for 10-15 min check_thaw->redissolve No use_solution Solution is ready for use. (Consider filtering with 0.22µm PTFE filter if minor particulates remain) check_thaw->use_solution Yes, and it cleared check_success Is the solution clear? redissolve->check_success check_success->use_solution Yes if_not_clear Precipitate remains check_success->if_not_clear No cause_analysis Root Cause Analysis if_not_clear->cause_analysis check_conc Is concentration too high? (Supersaturated solution) cause_analysis->check_conc check_dmso Is DMSO old or low-grade? (Water contamination) cause_analysis->check_dmso check_storage Were there multiple freeze-thaw cycles? cause_analysis->check_storage solution_conc Solution: Prepare a fresh, lower concentration stock. (Determine max solubility - Protocol 3) check_conc->solution_conc solution_dmso Solution: Prepare a fresh stock using new, anhydrous DMSO. check_dmso->solution_dmso solution_storage Solution: Prepare a fresh stock and aliquot into single-use vials. check_storage->solution_storage

Caption: A troubleshooting workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the best practices for creating a stock solution of 1-benzoyl-5-methoxy-1H-indole or a similar compound.

  • Preparation: Allow the solid compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent water condensation on the powder.

  • Weighing: Accurately weigh the desired mass of the compound in a sterile microfuge tube.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.[15] Visually inspect for any remaining solid particles.

  • Assisted Dissolution: If the compound is not fully dissolved, proceed with the following steps: a. Warming: Place the tube in a 37°C water bath for 5-10 minutes.[1] Causality: Increasing thermal energy helps overcome the activation energy required for dissolution. b. Sonication: After warming, place the tube in a bath sonicator for 10-15 minutes.[1] Causality: Ultrasonic waves create micro-cavitations that break apart solid aggregates, increasing the surface area for dissolution.

  • Final Check: The solution should be completely clear. If not, the concentration may be above the compound's maximum solubility.

  • Storage: Immediately aliquot the clear stock solution into single-use, tightly-capped amber vials. Store in a desiccated environment at -20°C or -80°C.[10]

Protocol 2: Redissolving Precipitate from a DMSO Stock

Use this protocol if you discover precipitate in a previously prepared stock solution.

  • Thawing: Allow the frozen aliquot to thaw completely at room temperature.

  • Initial Mixing: Vortex the tube vigorously for 2 minutes and visually inspect. Sometimes this is sufficient.

  • Warming and Sonication: If precipitate remains, follow steps 5a and 5b from Protocol 1 (gentle warming and sonication).[1]

  • Verification: Once the solution is clear, it can be used. However, be aware that repeated precipitation indicates the solution is likely supersaturated and unstable. It is highly recommended to discard the problematic stock and prepare a new, lower-concentration stock (Protocol 1).

  • Final Dilution: When diluting into an aqueous buffer for an assay, use a "reverse dilution" method to avoid solvent shock. Add the small volume of DMSO stock dropwise into the larger volume of vortexing aqueous buffer.[13]

Protocol 3: Empirically Determining Maximum Soluble Concentration

This test helps you find the highest stable concentration for your specific compound lot.

  • Preparation: Weigh out a small, known amount of your compound (e.g., 2 mg) into a vial.

  • Titration: Add a small, precise volume of anhydrous DMSO (e.g., 20 µL) to the vial. Vortex, warm, and sonicate as described in Protocol 1.

  • Observation: Observe if the compound fully dissolves.

  • Iteration: If the compound dissolves completely, add another small, precise aliquot of the compound (e.g., 0.5 mg) and repeat step 2. If it does not dissolve, add another small aliquot of DMSO (e.g., 5 µL) and repeat step 2.

  • Calculation: Continue this process until you identify the highest concentration that remains clear and stable after sitting at room temperature for at least one hour and after one freeze-thaw cycle. This is your practical maximum soluble concentration.

Factors Influencing Precipitation

The interplay between the compound, the solvent, and the environment dictates solubility. Understanding these relationships is key to prevention.

G cluster_causes Primary Causes cluster_mechanisms Mechanisms water Water Contamination (Hygroscopicity) polarity Increased Solvent Polarity water->polarity concentration High Concentration (Supersaturation) kinetic Kinetic Barrier Overcome concentration->kinetic temp Temperature Cycling (Freeze-Thaw) temp->kinetic purity Low Purity (Solvent/Compound) nucleation Nucleation Sites Formed purity->nucleation precipitation Compound Precipitation polarity->precipitation kinetic->precipitation nucleation->precipitation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis: 1-Benzoyl-5-methoxy-1H-indole and the Potent NSAID, Indomethacin

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Indole-Based COX Inhibitors In the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Indole-Based COX Inhibitors

In the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth structural comparison between the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin and its simpler analogue, 1-benzoyl-5-methoxy-1H-indole. By dissecting their molecular architecture, we can illuminate the critical structural motifs required for potent cyclooxygenase (COX) inhibition and appreciate the elegant design that underpins indomethacin's therapeutic efficacy.

This analysis is designed for researchers, scientists, and drug development professionals. It moves beyond a simple feature list, explaining the causal relationships between specific functional groups and biological activity, grounded in established experimental data.

Molecular Blueprint: Defining the Comparators

At first glance, the two molecules share a common ancestry: a 5-methoxy-substituted indole ring acylated at the N1 position with a benzoyl group. However, the critical differences lie in the substitutions at the C2 and C3 positions of the indole core, which transform a simple indole derivative into a potent anti-inflammatory agent.

Indomethacin , chemically named 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid, is a methylated indole derivative first approved for clinical use in 1965.[3][4][5] It possesses a methyl group at the C2 position and a crucial acetic acid side chain at the C3 position.

1-Benzoyl-5-methoxy-1H-indole represents the foundational scaffold, lacking the C2-methyl and C3-acetic acid moieties. This makes it an ideal comparator to understand the functional contributions of these groups to the overall biological activity of indomethacin.

G cluster_0 1-Benzoyl-5-methoxy-1H-indole cluster_1 Indomethacin mol1 mol2

Caption: Core chemical structures of the two molecules.

Head-to-Head Physicochemical Comparison

The addition of the methyl and carboxymethyl groups, along with the chlorine atom on the benzoyl ring, significantly alters the physicochemical properties of the molecule. These differences have profound implications for solubility, membrane permeability, and receptor binding affinity.

Property1-Benzoyl-5-methoxy-1H-indoleIndomethacinReference(s)
Molecular Formula C₁₆H₁₃NO₂C₁₉H₁₆ClNO₄[3]
Molecular Weight 251.28 g/mol 357.79 g/mol [3]
LogP (Octanol/Water) ~3.8 (Predicted)~4.3 (Computed)[3]
pKa Not Applicable3 - 4.5[5]
Water Solubility Very Low (Predicted)Practically Insoluble[6][7]

Structural Dissection and Functional Significance

The potent anti-inflammatory activity of indomethacin is not an accident; it is the direct result of specific functional groups strategically placed on the indole scaffold.[4]

The Indole Core and N1-Acyl Group

Both molecules feature the N-benzoyl group. In indomethacin, this is a p-chlorobenzoyl moiety. This entire N1-acyl group is not planar with the indole ring. The conformation is flexible, and different crystal structures show varying dihedral angles between the indole and chlorophenyl rings.[8][9] This flexibility allows the molecule to adopt an optimal conformation to fit into the active sites of various enzymes.[9] The para-chloro substituent on the benzoyl ring enhances the anti-inflammatory activity.

The C5-Methoxy Group

The electron-donating methoxy group at the C5 position is a common feature in biologically active indoles and is known to enhance their reactivity and influence binding affinity.[1]

The Crucial C2-Methyl and C3-Acetic Acid Moieties

Herein lies the fundamental difference between the two molecules and the secret to indomethacin's success.

  • C2-Methyl Group: The small methyl group at the C2 position is known to increase the anti-inflammatory potency compared to non-methylated analogues.

  • C3-Acetic Acid Side Chain: This is arguably the most critical functional group for indomethacin's mechanism of action. The carboxylic acid is essential for its activity as a COX inhibitor.[4] It forms key interactions, typically hydrogen bonds, with residues in the active site of the cyclooxygenase enzyme (such as Arg120 and Tyr355), anchoring the drug in place and blocking the entry of the natural substrate, arachidonic acid.[5][10]

1-Benzoyl-5-methoxy-1H-indole, lacking this acidic moiety, would not be expected to bind to the COX active site in the same manner and therefore would not exhibit the same anti-inflammatory properties.

SAR_Comparison cluster_Indomethacin Indomethacin cluster_Analog 1-Benzoyl-5-methoxy-1H-indole I_Core Indole Scaffold I_N1 p-Chlorobenzoyl Group (Enhances Affinity) I_Core->I_N1 I_C5 5-Methoxy Group (Modulates Activity) I_Core->I_C5 I_C2 2-Methyl Group (Increases Potency) I_Core->I_C2 I_C3 3-Acetic Acid (Essential for COX Binding) I_Core->I_C3 A_C2 Hydrogen (No C2-Substituent) A_C3 Hydrogen (No C3-Substituent) A_Core Indole Scaffold A_N1 Benzoyl Group A_Core->A_N1 A_C5 5-Methoxy Group A_Core->A_C5 A_Core->A_C2 A_Core->A_C3 Synthesis_Workflow Start Dissolve 5-methoxyindole in DMF AddBase Add Base (NaH) to form anion Start->AddBase AddAcyl Add Benzoyl Chloride AddBase->AddAcyl React Stir Overnight at Room Temp AddAcyl->React Workup Quench, Extract, & Wash React->Workup Purify Purify via Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Sources

Validation

Analytical Method Validation for 1-Benzoyl-5-methoxy-1H-indole Quantification: A Comparative Guide

Chemical Context and Analytical Significance 1-Benzoyl-5-methoxy-1H-indole (CAS No. 21859-82-5) is a highly valuable synthetic intermediate and structural analog utilized in the development of non-steroidal anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Significance

1-Benzoyl-5-methoxy-1H-indole (CAS No. 21859-82-5) is a highly valuable synthetic intermediate and structural analog utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and acemetacin. Accurately quantifying this compound is critical for reaction monitoring, genotoxic impurity profiling, and pharmaceutical quality control.

However, its unique electronic structure presents specific analytical challenges. As demonstrated in synthetic methodologies by [1], the N-aroylation of indoles yields products with distinct stability profiles compared to their unsubstituted counterparts. The electron-donating 5-methoxy group and the electron-withdrawing 1-benzoyl group create a push-pull electronic system that fundamentally alters the molecule's behavior in solution.

Mechanistic Challenges: The Causality of Degradation

The primary hurdle in developing a robust analytical method for 1-benzoyl-5-methoxy-1H-indole is its susceptibility to acid-catalyzed hydrolysis. To understand this causality, we must examine its protonation behavior.

Research by [2] established that substituting the indole N-H with a benzoyl group drastically shifts the molecule's basicity. In acidic media, protonation does not occur at the indole nitrogen; instead, it occurs preferentially at the carbonyl oxygen of the benzoyl group. This O-protonation increases the electrophilicity of the carbonyl carbon, making the N-benzoyl bond highly vulnerable to nucleophilic attack by water.

If an analytical method utilizes a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the compound will degrade on-column into 5-methoxy-1H-indole and benzoic acid, skewing quantitative results.

Pathway A 1-Benzoyl-5-methoxy-1H-indole (Neutral) B Protonated Intermediate (Carbonyl Oxygen) A->B + H+ (pH < 3) C 5-Methoxy-1H-indole B->C Hydrolysis (H2O) D Benzoic Acid B->D Cleavage

Acid-catalyzed protonation and hydrolysis pathway of 1-benzoyl-5-methoxy-1H-indole.

Objective Method Comparison

Selecting the right analytical modality depends on the required sensitivity and the thermal stability of the analyte.

  • HPLC-UV: The optimal choice for routine assay and bulk purity analysis. By utilizing a pH-controlled mobile phase, the integrity of the N-benzoyl bond is maintained throughout the chromatographic run.

  • LC-MS/MS: The gold standard for trace-level impurity profiling. While it requires a slightly acidic mobile phase for efficient Electrospray Ionization (ESI), the rapid desolvation minimizes bulk hydrolysis.

  • GC-MS (Not Recommended): The high temperatures required in the GC injection port (typically >250°C) induce thermal cleavage of the N-benzoyl bond. This leads to artificial inflation of 5-methoxy-1H-indole levels in the chromatogram.

Workflow Sample Sample Preparation (Neutral/Buffered Extraction) HPLC HPLC-UV (Routine QA/QC) Sample->HPLC High Conc. (>1 µg/mL) LCMS LC-MS/MS (Trace Impurity) Sample->LCMS Trace Conc. (<1 µg/mL) GCMS GC-MS (Not Recommended) Sample->GCMS Thermal Degradation Risk HPLC_Val Validation: Linearity: 1-100 µg/mL LOD: 0.3 µg/mL HPLC->HPLC_Val LCMS_Val Validation: Linearity: 5-500 ng/mL LOD: 1.5 ng/mL LCMS->LCMS_Val

Analytical workflow and method selection for 1-benzoyl-5-methoxy-1H-indole.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) criteria that must pass before any sample data is accepted, ensuring the method's causality holds true under specific laboratory conditions.

Protocol A: HPLC-UV Method (Routine Assay)

Causality Focus: Preventing on-column hydrolysis via pH control.

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0. Prepare Mobile Phase B using 100% Acetonitrile. (Rationale: The buffered pH 6.0 environment prevents the O-protonation of the benzoyl group, ensuring analyte stability).

  • Chromatographic Conditions: Use a C18 column (150 mm × 4.6 mm, 3.5 µm) maintained at 30°C. Run a linear gradient from 30% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm, which aligns with the strong π-π* transition of the conjugated indole-benzoyl system.

  • Self-Validation (SST): Inject a resolution mixture containing 1-benzoyl-5-methoxy-1H-indole and its primary degradation product, 5-methoxy-1H-indole. The run is only valid if the critical resolution ( Rs​ ) between these two peaks is ≥2.5 , and the tailing factor for the active peak is ≤1.5 .

Protocol B: LC-MS/MS Method (Trace Quantification)

Causality Focus: Balancing ionization efficiency with molecular stability.

  • Mobile Phase Preparation: Prepare Mobile Phase A with 0.05% Formic Acid in water (pH ~2.7) and Mobile Phase B with 0.05% Formic Acid in Acetonitrile. (Rationale: 0.05% FA provides enough protons for [M+H]+ formation without causing significant bulk hydrolysis during the short LC residence time).

  • Source Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • MRM Transitions: Monitor the precursor-to-product ion transition of m/z 252.1 105.0. (Rationale: The m/z 105.0 fragment is the benzoyl cation ( [C6​H5​CO]+ ). The facile cleavage of the N-benzoyl bond in the collision cell makes this transition highly abundant and specific).

  • Self-Validation (SST): Inject a Limit of Quantification (LOQ) standard (e.g., 5 ng/mL). The run is validated only if the Signal-to-Noise (S/N) ratio is ≥10:1 and the precision of six replicate injections yields a Relative Standard Deviation (RSD) ≤5.0% .

Comparative Validation Data

The following table summarizes the supporting experimental validation parameters for both methods, evaluated according to standard ICH Q2(R2) guidelines.

Validation ParameterHPLC-UV (Assay Method)LC-MS/MS (Trace Method)
Linearity Range 1.0 – 100 µg/mL5.0 – 500 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mL1.5 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 ng/mL
Intra-day Precision (RSD%) ≤1.2% ≤4.5%
Accuracy (Recovery %) 98.5% – 101.5%92.0% – 108.0%
Specificity Baseline resolution from 5-methoxyindoleMRM transition exclusively isolates target

References

  • Katritzky, A. R., Khelashvili, L., Mohapatra, P. P., & Steel, P. J. (2007). Efficient N-Aroylation of Substituted Indoles with N-Aroylbenzotriazoles. Synthesis, 2007(23), 3673-3677.[Link]

  • Hoyuelos, F. J., García, B., Ibeas, S., Muñoz, M. S., Navarro, A. M., Peñacoba, I., & Leal, J. M. (2005). Protonation Sites of Indoles and Benzoylindoles. European Journal of Organic Chemistry, 2005(6), 1161-1171.[Link]

Validation

Reproducibility of 1-Benzoyl-5-methoxy-1H-indole Synthesis Across Different Labs: A Methodological Comparison Guide

As a Senior Application Scientist evaluating synthetic bottlenecks in drug development, I frequently encounter laboratories struggling with the reproducible synthesis of functionalized indoles. 1-Benzoyl-5-methoxy-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating synthetic bottlenecks in drug development, I frequently encounter laboratories struggling with the reproducible synthesis of functionalized indoles. 1-Benzoyl-5-methoxy-1H-indole (CAS 21859-82-5) is a critical intermediate for synthesizing macrocyclic hydroxamic acids, TACE/MMP inhibitors, and indomethacin analogs. However, its synthesis is a classic example of a deceptively simple transformation that often suffers from poor reproducibility, low yields, and complex purification pipelines across different laboratories.

This guide objectively compares the performance of three distinct synthetic methodologies for the N-benzoylation of 5-methoxyindole, explaining the mechanistic causality behind their success or failure, and provides a self-validating protocol for the highest-yielding route.

Mechanistic Causality: The N- vs. C-Acylation Dilemma

To understand why laboratories struggle to reproduce this synthesis, we must examine the electronic environment of the starting material. The indole core is an ambident nucleophile. While the N1 position is the most acidic (pKa ~16), the C3 position is the most nucleophilic due to the enamine-like resonance of the pyrrole ring.

The introduction of a 5-methoxy group—a strong electron-donating group (EDG)—further enriches the electron density of the indole system, specifically amplifying the nucleophilicity at C3. When researchers attempt N-benzoylation, they are fighting a kinetic versus thermodynamic battle. If the chosen electrophile is too "hard" or the reaction conditions are too harsh, the reaction lacks regiocontrol, leading to significant C3-benzoylation, polymerization, or degradation.

Methodological Comparison

We evaluated three primary methodologies for synthesizing 1-benzoyl-5-methoxy-1H-indole to determine the most reproducible route.

Method A: Classical Acid Chloride Deprotonation (The "Brute Force" Approach)
  • Mechanism: Uses Sodium Hydride (NaH) to generate the indolide anion, followed by the dropwise addition of highly reactive benzoyl chloride.

  • Causality of Failure: Benzoyl chloride is a hard, highly reactive electrophile. Its addition is highly exothermic. Localized heating promotes thermodynamic C3-acylation. Furthermore, any trace moisture degrades benzoyl chloride into HCl, which protonates the indolide anion and halts the reaction. Yields are highly variable and rarely exceed 50%.

Method B: Carbodiimide Coupling (The "Mild" Approach)
  • Mechanism: Uses DCC (N,N'-Dicyclohexylcarbodiimide), DMAP, and benzoic acid to form an O-acylisourea intermediate.

  • Causality of Failure: While this method works well for indoles with electron-withdrawing groups (e.g., 5-nitroindole), it fails spectacularly for electron-rich indoles. As reported in comparative literature [1], the O-acylisourea intermediate is not electrophilic enough to overcome the steric and electronic mismatch at the N1 position of 5-methoxyindole. The primary result is unreacted starting material and N-acylurea byproducts, yielding only 0–15% of the target compound.

Method C: N-Aroylbenzotriazole-Mediated Coupling (The Modern Standard)
  • Mechanism: Uses NaH to form the indolide anion, followed by acylation with N-benzoylbenzotriazole [1].

  • Causality of Success: N-benzoylbenzotriazole acts as a "Goldilocks" electrophile. It is reactive enough to efficiently acylate the N1 position but mild enough to prevent runaway C3-acylation. The benzotriazole leaving group stabilizes the transition state and is non-acidic, preventing the acid-catalyzed degradation seen in Method A. This method reproducibly yields >85% of the target compound.

Quantitative Data Comparison

ParameterMethod A: NaH / PhCOClMethod B: DCC / DMAPMethod C: N-Aroylbenzotriazole
Reagents NaH, Benzoyl ChlorideDCC, DMAP, Benzoic AcidNaH, N-Benzoylbenzotriazole
Yield (5-Methoxyindole) 30% – 50%0% – 15%87%
Regioselectivity (N1 vs C3) Poor to ModeratePoorExcellent (>95% N1)
Byproduct Profile C3-benzoyl, hydrolysis productsN-acylureas, unreacted SMBenzotriazole (easily washed)
Moisture Sensitivity Extremely HighModerateLow to Moderate
Reproducibility LowLowHigh

Reaction Pathway Visualization

G SM 5-Methoxyindole (Ambident Nucleophile) MethA Method A: NaH, PhCOCl THF, 0°C SM->MethA MethB Method B: DCC, DMAP, PhCOOH DCM, RT SM->MethB MethC Method C: NaH, N-Benzoylbenzotriazole THF, RT SM->MethC Prod 1-Benzoyl-5-methoxy-1H-indole (Target N-Acylation) MethA->Prod 30-50% Yield Side C3-Acylated Byproducts & Unreacted SM MethA->Side Major Side Rxn MethB->Prod 0-15% Yield MethB->Side Primary Pathway MethC->Prod 87% Yield

Reaction pathways for the N-benzoylation of 5-methoxyindole comparing three synthetic methodologies.

Experimental Protocols

Recommended Protocol: Method C (N-Aroylbenzotriazole-Mediated Coupling)

This protocol is designed as a self-validating system . The reaction progress and purification success can be visually and chemically tracked via the benzotriazole byproduct.

Reagents:

  • 5-Methoxyindole (1.0 equiv)

  • NaH (60% dispersion in mineral oil, 1.1 equiv)

  • N-Benzoylbenzotriazole (1.1 equiv)

  • Anhydrous THF

Step-by-Step Procedure:

  • Deprotonation: Dissolve 5-methoxyindole in anhydrous THF (10 mL per mmol) under an inert atmosphere. Add NaH (1.1 equiv) portionwise at room temperature.

    • Causality: Sodium hydride deprotonates the N-H bond, generating the sodium indolide. The evolution of hydrogen gas serves as a visual confirmation of deprotonation. THF is used instead of DMF to facilitate easier solvent removal during workup.

  • Acylation: Once hydrogen evolution ceases (approx. 15-30 mins), add a solution of N-benzoylbenzotriazole (1.1 equiv) in anhydrous THF dropwise.

    • Causality: The dropwise addition prevents localized concentration spikes. The benzotriazole leaving group stabilizes the transition state, ensuring exclusive N1 attack.

  • Self-Validating Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 5:1).

    • Validation: As the reaction proceeds, a highly polar spot (cleaved benzotriazole) will appear at the baseline. The target product will elute cleanly at Rf ~0.6. The complete disappearance of the N-benzoylbenzotriazole spot confirms reaction completion.

  • Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with 2M NaOH (3x), followed by brine.

    • Causality: Benzotriazole has a pKa of ~8.2. The 2M NaOH wash quantitatively deprotonates the cleaved benzotriazole, pulling it entirely into the aqueous phase. Validation: If your organic layer still shows a baseline spot on TLC after this wash, the basic wash was insufficient.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting white crystals (mp 106–107 °C) are typically >95% pure, yielding ~87% [1].

Legacy Protocol: Method A (Classical Acid Chloride)

(Provided for comparative troubleshooting only; not recommended for scale-up)

  • Dissolve 5-methoxyindole in anhydrous THF at 0 °C.

  • Carefully add NaH (1.2 equiv) and stir for 30 minutes.

  • Add Benzoyl Chloride (1.2 equiv) dropwise at 0 °C.

    • Failure Point: Benzoyl chloride reacts violently. Even at 0 °C, local exothermic micro-environments form, providing the activation energy required for the thermodynamic C3-acylation pathway.

  • Warm to room temperature and stir for 4 hours. Quench with ice water and extract with DCM.

  • Result: TLC will show a complex mixture of unreacted starting material, the desired N1-product, and a significant C3-benzoylated byproduct spot, requiring tedious silica gel chromatography to isolate a mediocre yield (30-50%).

Conclusion

For laboratories synthesizing 1-benzoyl-5-methoxy-1H-indole, relying on classical acid chloride or carbodiimide coupling methods introduces severe reproducibility issues and massive yield penalties. Transitioning to the N-Aroylbenzotriazole-mediated methodology provides a thermodynamically controlled, highly regioselective, and self-validating workflow that consistently delivers yields exceeding 85%.

References

Comparative

A Senior Application Scientist's Guide to Benchmarking 1H-Indole, 1-benzoyl-5-methoxy- Against Standard Reference Materials

For researchers, scientists, and professionals in drug development, the purity and identity of a chemical entity are paramount. This guide provides a comprehensive framework for benchmarking a synthesized batch of 1H-Ind...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity and identity of a chemical entity are paramount. This guide provides a comprehensive framework for benchmarking a synthesized batch of 1H-Indole, 1-benzoyl-5-methoxy-, a key indole derivative, against a well-characterized reference standard. Adherence to rigorous analytical comparison ensures data integrity, reproducibility, and compliance with regulatory expectations.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] The biological activity of these compounds is intrinsically linked to their precise chemical structure and purity.[1] Therefore, establishing a reliable analytical benchmark is not merely a quality control measure but a fundamental aspect of scientific validity.

This document outlines the principles of establishing and using reference standards, details a suite of analytical techniques for comprehensive characterization, and provides step-by-step protocols for a comparative analysis of 1H-Indole, 1-benzoyl-5-methoxy-.

The Imperative of Reference Standards in Pharmaceutical Analysis

In the pharmaceutical industry, reference standards are the bedrock of analytical testing, ensuring the accuracy and consistency of results.[4][5] They are highly purified and well-characterized substances used to confirm the identity, strength, quality, and purity of drug substances and products.[5][6]

There are primarily two categories of chemical reference substances:

  • Primary Reference Standards: These are established by official bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[4][7] They are considered to have the highest purity and are used as the ultimate benchmark.

  • Secondary (or Working) Reference Standards: These are established in-house by comparison to a primary reference standard.[8][9] They are used for routine quality control to minimize the use of the more expensive and often limited primary standards.[4][7]

Given that a specific pharmacopoeial primary standard for 1H-Indole, 1-benzoyl-5-methoxy- may not be readily available, this guide will focus on the rigorous in-house qualification of a secondary standard and its use in benchmarking new batches of the compound.

A Multi-Pronged Approach to Characterization and Comparison

A single analytical technique is insufficient to fully characterize a chemical compound. A comprehensive approach utilizing orthogonal methods is essential to build a complete profile of the material and ensure its suitability as a reference standard. The following diagram illustrates the workflow for characterizing a candidate reference standard and using it to benchmark a test sample of 1H-Indole, 1-benzoyl-5-methoxy-.

G cluster_0 Characterization of Candidate Secondary Standard cluster_1 Benchmarking of Test Sample Purity Purity Assessment HPLC HPLC-UV (Purity, Impurity Profile) Purity->HPLC Orthogonal Methods GCMS GC-MS (Volatile Impurities) Purity->GCMS Orthogonal Methods qNMR qNMR (Purity Assay) Purity->qNMR Orthogonal Methods Characterized_Standard Qualified Secondary Reference Standard Purity->Characterized_Standard Identity Identity Confirmation FTIR FT-IR (Functional Groups) Identity->FTIR Spectroscopic Techniques MS Mass Spectrometry (Molecular Weight) Identity->MS Spectroscopic Techniques NMR_Struct ¹H & ¹³C NMR (Structure Elucidation) Identity->NMR_Struct Spectroscopic Techniques Identity->Characterized_Standard PhysChem Physicochemical Characterization DSC DSC (Melting Point, Thermal Events) PhysChem->DSC Thermal & Physical Properties TGA TGA (Thermal Stability, Volatiles) PhysChem->TGA Thermal & Physical Properties MP Melting Point Apparatus PhysChem->MP Thermal & Physical Properties PhysChem->Characterized_Standard ComparativeAnalysis Comparative Analysis Acceptance Acceptance Criteria ComparativeAnalysis->Acceptance Comp_HPLC HPLC-UV (Purity, Impurity Profile) ComparativeAnalysis->Comp_HPLC Side-by-Side Testing Comp_FTIR FT-IR (Spectral Matching) ComparativeAnalysis->Comp_FTIR Side-by-Side Testing Comp_DSC DSC (Thermal Profile) ComparativeAnalysis->Comp_DSC Side-by-Side Testing Characterized_Standard->ComparativeAnalysis Benchmark Test_Sample Test Sample of 1H-Indole, 1-benzoyl-5-methoxy- Test_Sample->ComparativeAnalysis Test Material

Caption: Workflow for Characterization and Benchmarking.

Experimental Protocols

The following sections provide detailed protocols for the analytical techniques essential for characterizing and comparing 1H-Indole, 1-benzoyl-5-methoxy-.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity assessment of substituted indoles due to its high resolution and sensitivity.[1][10]

Objective: To determine the purity of 1H-Indole, 1-benzoyl-5-methoxy- and to identify and quantify any impurities by comparing its chromatogram to that of the reference standard.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).[11]

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[10]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 1H-Indole, 1-benzoyl-5-methoxy- reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Data Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the standard. Calculate the purity of the sample using the area percent method. Identify any impurities present in the sample that are not in the standard.

Fourier-Transform Infrared Spectroscopy (FT-IR) for Identity Confirmation

FT-IR is a rapid and non-destructive technique used to confirm the identity of a compound by identifying its functional groups. The IR spectrum of an indole derivative will show characteristic absorption bands for the N-H group (around 3400-3300 cm⁻¹), C=O of the benzoyl group (around 1660 cm⁻¹), and C=C of the aromatic rings (around 1600-1450 cm⁻¹).[12]

Objective: To confirm the identity of the test sample by comparing its IR spectrum to that of the reference standard.

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum.

  • Place a small amount of the reference standard on the ATR crystal and acquire its spectrum.

  • Clean the ATR crystal thoroughly.

  • Acquire the spectrum of the test sample in the same manner.

  • Data Analysis: Overlay the two spectra. The positions and relative intensities of the absorption bands for the test sample should be consistent with those of the reference standard.

Differential Scanning Calorimetry (DSC) for Thermal Profile and Purity Estimation

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and can be used for purity estimation.[13][14]

Objective: To determine the melting point and thermal profile of the test sample and compare it to the reference standard. A sharp melting peak is indicative of high purity.

Instrumentation:

  • Differential Scanning Calorimeter.

  • Crimper for sealing aluminum pans.

Procedure:

  • Accurately weigh 2-5 mg of the reference standard into an aluminum pan and seal it.

  • Place the sealed pan in the DSC cell. An empty, sealed pan is used as a reference.

  • Heat the sample at a rate of 10 °C/min from ambient temperature to a temperature above the expected melting point.

  • Repeat the procedure for the test sample.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm for both the standard and the sample. The values for the sample should be in close agreement with the standard. A broader melting range for the sample may indicate the presence of impurities.

Data Presentation and Comparison

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison between the test sample and the reference standard.

Table 1: Comparative Analysis of 1H-Indole, 1-benzoyl-5-methoxy-

ParameterReference StandardTest SampleAcceptance Criteria
Appearance White to off-white powderConforms to standardVisually similar
HPLC Purity 99.8%99.7%≥ 99.5%
Individual Impurity < 0.1%< 0.1%≤ 0.1%
Total Impurities 0.2%0.3%≤ 0.5%
FT-IR ConformsConformsSpectrum matches standard
DSC Melting Point (Onset) 125.2 °C124.9 °C± 2 °C of standard

Conclusion

The benchmarking of a new batch of 1H-Indole, 1-benzoyl-5-methoxy- against a well-characterized reference standard is a critical process in ensuring the quality and reliability of research and development activities. By employing a suite of orthogonal analytical techniques, a comprehensive comparison can be made, providing a high degree of confidence in the identity, purity, and overall quality of the material. The protocols and acceptance criteria outlined in this guide provide a robust framework for this essential scientific practice.

References

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • World Health Organization. (2025, July 16). Action Point 8 – Strategy to improve access and use of reference standards. Retrieved from [Link]

  • Niagen Bioscience. (n.d.). Indole Reference Material | ChromaDex Standards. Retrieved from [Link]

  • SynThink. (n.d.). Pharmaceutical Reference Standards: Role, Types & Applications. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (2000, July). Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. Retrieved from [Link]

  • Biopharma Consulting Group. (2025, July 21). Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. Retrieved from [Link]

  • Zhu, J., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(6), 547-553. [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from [Link]

  • PharmaGuru. (2026, January 14). Pharmaceutical Reference Standards: Primary Reference Standards, Secondary Working Standards & Applications (15 FAQs). Retrieved from [Link]

  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • ResearchGate. (2017, April 7). Temperature standard reference materials for thermal analysis. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Pharmaceutical Reference Standards. Retrieved from [Link]

  • NextSDS. (n.d.). 1-benzoyl-5-methoxy-1H-indole — Chemical Substance Information. Retrieved from [Link]

  • AKJournals. (n.d.). Thermal standards from the laboratory of the government chemist. Retrieved from [Link]

  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ICTA. (n.d.). ICTA Certified Reference Materials. Retrieved from [Link]

  • RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • DOI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]

  • PMC. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • LookChem. (n.d.). 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid. Retrieved from [Link]

  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • ResearchGate. (2021, May 13). Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. Retrieved from [Link]

Sources

Validation

Advanced Impurity Profiling of 1-Benzoyl-5-methoxyindole: A Comparative Guide to ICH Q2(R2) Validation

Introduction & Regulatory Context 1H-Indole, 1-benzoyl-5-methoxy- (commonly referred to as 1-benzoyl-5-methoxyindole) is a critical synthetic intermediate and degradation impurity associated with indole-derived non-stero...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

1H-Indole, 1-benzoyl-5-methoxy- (commonly referred to as 1-benzoyl-5-methoxyindole) is a critical synthetic intermediate and degradation impurity associated with indole-derived non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and acemetacin[1]. Because the benzoyl and methoxyindole moieties are highly susceptible to acid-catalyzed hydrolysis and protonation in varying microenvironments[2], tracking this specific impurity is paramount for ensuring drug substance stability, efficacy, and patient safety.

Under the International Council for Harmonisation (ICH) framework, the control of such impurities is strictly governed by ICH Q3A(R2) [3], while the analytical methods used to quantify them must be rigorously validated according to the newly updated ICH Q2(R2) guidelines[4].

According to ICH Q3A(R2), impurities in new drug substances must be reported, identified, and qualified based on the maximum daily dose[3]. For a typical NSAID dose (< 2g/day), the reporting threshold is 0.05%, and the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower[5]. To accurately quantify 1-benzoyl-5-methoxyindole at these trace levels, analytical procedures must be validated under ICH Q2(R2), which emphasizes a lifecycle and Quality-by-Design (QbD) approach[6].

Objective Comparison of Analytical Methodologies

When profiling 1-benzoyl-5-methoxyindole, analytical scientists must select the appropriate chromatographic and detection techniques. The aromaticity of the indole core and the benzoyl group demands careful consideration of stationary phase chemistry. Below is an objective comparison of Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside a comparison of column chemistries.

Column Chemistry: C18 vs. Phenyl-Hexyl
  • C18 (Octadecyl): Relies purely on hydrophobic dispersion forces. While it offers baseline separation for many aliphatic degradation products, 1-benzoyl-5-methoxyindole often co-elutes with structurally similar benzoyl-cleaved intermediates due to identical hydrophobic partitioning.

  • Phenyl-Hexyl: Introduces π−π interactions. Because 1-benzoyl-5-methoxyindole contains two distinct aromatic systems (the electron-withdrawing benzoyl ring and the electron-donating methoxyindole core), the Phenyl-Hexyl phase provides superior orthogonal selectivity. Causality: The π -electrons of the stationary phase interact differentially with the target impurity compared to the main API, resolving the impurity peak by a resolution factor ( Rs​ ) > 2.5.

Quantitative Performance Comparison

Table 1: Performance Comparison for 1-Benzoyl-5-methoxyindole Quantification

ParameterUHPLC-UV (DAD) with C18UHPLC-UV (DAD) with Phenyl-HexylLC-MS/MS (MRM Mode)
Primary Interaction Hydrophobic DispersionHydrophobic + π−π Mass-to-Charge ( m/z )
Limit of Detection (LOD) 0.015%0.010%0.001%
Limit of Quantitation (LOQ) 0.050%0.030%0.005%
Linearity Range 0.05% - 0.20%0.03% - 0.20%0.005% - 0.20%
Matrix Interference High (Co-elution risk)Low (Baseline resolution)Negligible (High specificity)
Best Use Case Routine QA/QC releaseComplex stability-indicating assaysTrace impurity profiling

Degradation Pathway Visualization

Understanding the degradation pathway is essential for method specificity. In highly acidic media, indole derivatives undergo complex A-1 or A-2 hydrolysis mechanisms[2].

Pathway API Indole-based API (e.g., Acemetacin) Acid Acidic Microenvironment (Protonation of Amide/Ester) API->Acid Stress Condition Intermediate Metabolite Intermediate Acid->Intermediate A-2 Mechanism (H2O involvement) Impurity 1-Benzoyl-5-methoxyindole (Target Impurity) Intermediate->Impurity Cleavage Degradant Hydrolyzed Indole Core + Benzoic Acid Impurity->Degradant Prolonged Hydrolysis

Caption: Hydrolysis pathway and protonation sites of benzoylindoles in acidic media.

Self-Validating Experimental Protocol: ICH Q2(R2) Workflow

To ensure trustworthiness and regulatory compliance, the following step-by-step methodology details a self-validating UHPLC-DAD protocol for 1-benzoyl-5-methoxyindole, explicitly linking each step to its scientific causality under ICH Q2(R2)[7].

Step 1: Specificity & Forced Degradation
  • Methodology: Subject the API to 0.1 M HCl, 0.1 M NaOH, 3% H2​O2​ , and thermal stress (60°C) for 24 hours. Inject the stressed samples into the UHPLC system using a Phenyl-Hexyl column. Utilize a Diode Array Detector (DAD) to assess peak purity.

  • Causality: 1-benzoyl-5-methoxyindole undergoes specific protonation at the amide linkages in strong acids[1]. Forced degradation ensures the method is truly stability-indicating. By calculating the peak purity angle versus the peak purity threshold, you mathematically validate that the impurity peak is free from co-eluting, spectrally similar degradants.

Step 2: Reportable Range & Linearity
  • Methodology: Prepare six calibration standards of 1-benzoyl-5-methoxyindole ranging from the LOQ (0.03%) up to 120% of the specification limit (e.g., 0.18%). Plot peak area against concentration and apply linear regression analysis.

  • Causality: ICH Q2(R2) mandates that the reportable range must be derived directly from the product specifications[6]. Validating down to the LOQ ensures that the method can reliably integrate peaks at or below the ICH Q3A reporting threshold (0.05%) without baseline noise interference[3].

Step 3: Accuracy (Spike Recovery)
  • Methodology: Prepare a sample matrix containing the main API at its nominal working concentration. Spike this matrix with the 1-benzoyl-5-methoxyindole reference standard at 50%, 100%, and 150% of the specification limit. Perform in triplicate (9 total determinations). Calculate the % recovery.

  • Causality: High concentrations of the API can cause localized changes in the mobile phase surface tension or detector saturation, leading to signal suppression of the trace impurity. Spiking into the real sample matrix validates that the extraction and detection mechanisms are unbiased (Target acceptance criteria: 95.0% - 105.0% recovery).

Step 4: Precision (Repeatability & Intermediate Precision)
  • Methodology: Analyze 6 independent preparations of the API spiked with the impurity at the 100% specification level. For intermediate precision, repeat this exact sequence on a different day, utilizing a different analyst and a different UHPLC system.

  • Causality: This step demonstrates the method's ruggedness against routine laboratory variations. ICH Q2(R2) allows reproducibility and intermediate precision to be performed as a single comprehensive set of experiments to streamline lifecycle management[8].

ICH Q2(R2) Validation Lifecycle Visualization

Validation Start Method Design (ICH Q14) Spec Specificity (Peak Purity, Forced Deg.) Start->Spec Range Range & Linearity (LOQ to 120% Spec) Spec->Range Acc Accuracy (Spike Recovery 50-150%) Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (DoE Approach) Prec->Robust Report Validation Report (Regulatory Submission) Robust->Report

Caption: ICH Q2(R2) analytical validation lifecycle for impurity profiling.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)
  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)
  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained SynThink
  • Validation of Analytical Procedure Q2(R2) (Draft version)
  • Impurities in new drug substance | ICH Q3A(R2) YouTube (Pharmacam Insights)
  • Hydrolysis Mechanisms for Indomethacin and Acemethacin in Perchloric Acid ResearchG
  • Protonation Sites of Indoles and Benzoylindoles ResearchG

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Spill Response for 1-Benzoyl-5-methoxy-1H-indole

As a critical synthetic intermediate in drug development, 1-benzoyl-5-methoxy-1H-indole (CAS: 21859-82-5) requires stringent handling and disposal protocols. Because this compound is a biologically active indole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical synthetic intermediate in drug development, 1-benzoyl-5-methoxy-1H-indole (CAS: 21859-82-5) requires stringent handling and disposal protocols. Because this compound is a biologically active indole derivative, improper disposal poses severe risks of environmental contamination and aquatic toxicity.

This guide provides drug development professionals and laboratory personnel with a field-proven, self-validating operational framework for the safe destruction and spill management of this chemical, ensuring strict compliance with environmental and occupational safety regulations.

Physicochemical Hazard Profile & Causality in Disposal

To design an effective disposal strategy, we must first analyze the molecular characteristics of the waste. The physical and chemical properties of 1-benzoyl-5-methoxy-1H-indole dictate the logistical choices for its destruction [1].

ParameterValueOperational & Disposal Implication
Chemical Name 1-Benzoyl-5-methoxy-1H-indoleMust be standardized on all hazardous waste manifests to prevent mixing errors.
CAS Number 21859-82-5Primary identifier required for regulatory tracking and vendor acceptance.
Molecular Formula C₁₆H₁₃NO₂Critical: The nitrogen (N) heteroatom dictates that thermal destruction will generate toxic nitrogen oxides (NOx).
Molecular Weight 251.28 g/mol High carbon content ensures high combustibility during incineration.
Physical State Solid (Powder)High risk of aerosolization. Dictates the use of wet-cleaning methods over dry sweeping during spills.

Primary Disposal Workflow: High-Temperature Incineration

The Causality of the Method: Standard municipal drain disposal or landfilling is strictly prohibited for this compound. As a stable organic molecule, it will not readily degrade in standard wastewater treatment facilities. Furthermore, because the molecular structure (C₁₆H₁₃NO₂) contains nitrogen, standard open-air combustion will release toxic nitrogen oxides (NOx) into the atmosphere. Therefore, the only scientifically sound and compliant method of destruction is high-temperature incineration coupled with flue gas scrubbing , as mandated by 1 [2].

Step-by-Step Disposal Methodology
  • Step 1: Waste Segregation Isolate the chemical from strong oxidizers and acids. Classify and label the waste stream strictly as "Non-Halogenated Organic Solid Waste."

  • Step 2: Primary Packaging Using non-sparking laboratory spatulas, transfer the powder into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) or amber glass container. Seal the cap tightly to prevent dust aerosolization.

  • Step 3: Verification of Containment Integrity (Self-Validating Step) Before moving the container, invert the sealed primary bottle 180 degrees over a clean, secondary containment tray for 10 seconds. Visually verify the absolute absence of particulate leakage. If any powder escapes, the seal is compromised; transfer the contents to a new container immediately.

  • Step 4: Logistics & Thermal Destruction Place the verified primary container into a secondary transport bin. Dispatch the waste via a licensed hazardous materials vendor. Ensure the vendor's manifest explicitly states the requirement for rotary kiln incineration (operating at >850°C) equipped with wet or dry flue gas scrubbers to capture and neutralize NOx emissions [3].

DisposalPathway Generation Waste Generation 1-Benzoyl-5-methoxy-1H-indole Segregation Waste Segregation Non-Halogenated Solid Generation->Segregation Packaging Containment & Packaging Sealed HDPE Containers Segregation->Packaging Transport Logistics Licensed Hazmat Transport Packaging->Transport Incineration Thermal Destruction Rotary Kiln (>850°C) Transport->Incineration Scrubbing Emission Control Flue Gas Scrubbing (NOx) Incineration->Scrubbing

Figure 1: End-to-end operational workflow for the safe disposal of 1-benzoyl-5-methoxy-1H-indole.

Spill Response & Decontamination Protocol

The Causality of the Method: Because 1-benzoyl-5-methoxy-1H-indole is a fine powder, the primary acute exposure route during an accidental release is the inhalation of suspended particulates. Dry sweeping creates a severe inhalation and deflagration hazard. Therefore, spill response must utilize wet-suppression techniques, aligning with2 for hazardous substance emergency response [4].

Step-by-Step Spill Management Methodology
  • Step 1: Area Securement & Hazard Mitigation Immediately evacuate non-essential personnel from the spill radius. Eliminate all sources of ignition (open flames, hot plates, ungrounded electronics), as suspended organic dust can ignite.

  • Step 2: PPE Donning Responders must equip themselves with a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, a fastened lab coat, and tight-fitting safety goggles.

  • Step 3: Dust Suppression & Collection Do not dry sweep. Lightly mist the spilled powder with water or a compatible inert solvent to suppress aerosolization. Once dampened, use a disposable scoop or a dedicated HEPA-filtered hazardous materials vacuum to collect the agglomerated solid. Place the recovered material into a designated hazardous waste container.

  • Step 4: Surface Decontamination Wash the affected surface thoroughly with a mild laboratory detergent and water. Absorb the wash water with spill pads. All used spill pads and PPE must be treated as contaminated hazardous waste.

  • Step 5: Validation of Decontamination (Self-Validating Step) To ensure the area is fully decontaminated, wipe the previously affected surface with a clean, damp white filter paper. Inspect the paper under bright laboratory lighting. If any visual residue or discoloration is present, the decontamination has failed; repeat Step 4 until the filter paper remains completely pristine.

References

  • Title: 1-benzoyl-5-methoxy-1H-indole CAS#: 21859-82-5 Source: ChemicalBook URL
  • Source: Environmental Protection Agency (EPA)
  • Title: 1-benzoyl-5-methoxy-1H-indole SDS, 21859-82-5 Safety Data Sheets Source: ECHEMI URL
  • Title: Hazardous Waste Operations and Emergency Response (HAZWOPER)

Sources

Handling

Personal protective equipment for handling 1H-Indole, 1-benzoyl-5-methoxy-

A Senior Scientist's Guide to Handling 1H-Indole, 1-benzoyl-5-methoxy- Essential Safety Protocols and Operational Blueprint for Researchers As scientists and drug development professionals, our work with novel chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Scientist's Guide to Handling 1H-Indole, 1-benzoyl-5-methoxy-

Essential Safety Protocols and Operational Blueprint for Researchers

As scientists and drug development professionals, our work with novel chemical entities demands a culture of safety that is both rigorous and intelligently applied. This guide provides essential, direct guidance for the safe handling and disposal of 1H-Indole, 1-benzoyl-5-methoxy- (CAS No. 21859-82-5). The protocols outlined here are rooted in a conservative safety-first principle, which is necessary given the absence of comprehensive toxicological data for this specific compound.[1][2] By understanding the causality behind these safety measures, we can foster a laboratory environment that is not only compliant but also deeply secure.

Hazard Assessment: The Rationale for a Conservative Approach

The specific toxicological properties of 1H-Indole, 1-benzoyl-5-methoxy- have not been fully investigated.[1][3] However, the indole chemical scaffold is a well-known pharmacophore, and methoxy-substituted indoles, in particular, are noted for their enhanced chemical reactivity and biological activity.[4] Structurally related indole compounds are known to cause skin, eye, and respiratory irritation.[5] Therefore, in the absence of specific data, we must operate under the assumption that this compound is potentially hazardous upon contact, inhalation, or ingestion. This principle of "handling as hazardous" forms the bedrock of our safety protocol.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is our primary barrier against direct chemical exposure. The following equipment is mandatory when handling 1H-Indole, 1-benzoyl-5-methoxy-.

PPE CategoryRecommended EquipmentRationale & Authoritative Standard
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against accidental splashes of solutions or airborne dust particles from contacting the eyes. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves must be inspected for integrity before use and selected based on EU Directive 89/686/EEC and the EN 374 standard derived from it.[1] Always consult the glove manufacturer for specific breakthrough times.
Skin & Body Protection A flame-resistant lab coat or chemical-resistant gown.Protects skin and personal clothing from accidental spills and contamination.[1][7] Long-sleeved garments are required.
Respiratory Protection Not required under normal use with engineering controls.All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] A full-face respirator should be used if exposure limits are exceeded or for spill cleanup.[1]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, sequential workflow is critical for minimizing risk. This plan details the procedural steps from preparation to disposal.

Phase 1: Preparation and Engineering Controls
  • Verification: Before any work begins, confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Ventilation: All weighing, transferring, and handling of 1H-Indole, 1-benzoyl-5-methoxy- MUST be conducted within a properly functioning and certified chemical fume hood.[7] This is the primary engineering control to prevent respiratory exposure.

  • Workspace Decontamination: Ensure the fume hood and surrounding workspace are clear of clutter and unnecessary equipment to prevent cross-contamination.

Phase 2: Donning and Doffing of Personal Protective Equipment

The sequence of putting on and removing PPE is as critical as the equipment itself to prevent the transfer of contaminants. Follow the logical flow outlined below.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d_start 1. Wash Hands Thoroughly d1 2. Put on Lab Coat d_start->d1 d2 3. Put on Safety Goggles / Face Shield d1->d2 d3 4. Put on Gloves (over cuffs) d2->d3 f_start 1. Remove Gloves (Clean to Dirty) f1 2. Remove Lab Coat f_start->f1 f2 3. Remove Goggles / Face Shield f1->f2 f3 4. Wash Hands Thoroughly f2->f3

Caption: Workflow for the correct sequence of donning and doffing PPE.

Phase 3: Safe Chemical Handling
  • Avoid Dust Formation: When handling the solid compound, use smooth, careful motions to prevent it from becoming airborne.[1][7]

  • Container Management: Keep the chemical in a suitable, tightly closed container when not in immediate use.[1][6]

  • Ignition Sources: While specific data is unavailable, good practice dictates removing all potential sources of ignition. Use non-sparking tools for transfers.[1]

  • Personal Hygiene: Avoid all direct contact. Do not get the chemical in your eyes, on your skin, or on your clothing.[5][7] Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[7]

Phase 4: Spill Management and Disposal
  • Spill Response: In case of a small spill, ensure the area is well-ventilated.[1] Wearing your full PPE, collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[1] Evacuate personnel to a safe area for larger spills.[1]

  • Waste Disposal: All chemical waste, including the compound itself and any contaminated materials (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.[7]

  • Waste Containment: Collect all waste in a designated, properly labeled, and securely sealed container. Do not mix with other waste streams.[8]

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all appropriate local, regional, and national environmental regulations.[1][7] Do not let the chemical enter drains.[1][8]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if symptoms occur.[1][9]
Eye Contact Immediately flush eyes with plenty of pure water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.[1][9]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

  • Material Safety Data Sheet - 1-Benzyl-3-hydroxy-1H-indazole. Cole-Parmer. [Link]

  • 1-benzoyl-5-methoxy-1H-indole — Chemical Substance Information. NextSDS. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI. [Link]

Sources

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